molecular formula C20H23NO . C2H2O4 B602162 10-Hydroxy Amitriptyline Oxalate CAS No. 1246833-15-7

10-Hydroxy Amitriptyline Oxalate

Numéro de catalogue: B602162
Numéro CAS: 1246833-15-7
Poids moléculaire: 383.44
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Hydroxy Amitriptyline Oxalate is a high-purity chemical reference standard supplied with comprehensive characterization data to ensure compliance with regulatory guidelines. This compound is a major pharmacologically active metabolite of amitriptyline, a tricyclic antidepressant (TCA) . The primary application of this compound is in pharmaceutical and analytical research, where it serves as a critical tool for analytical method development (AMV) and validation, Quality Control (QC) testing, and stability studies . It is essential for the identification and quantification of process-related impurities and degradation products in amitriptyline active pharmaceutical ingredients (APIs) and finished drug products, supporting Abbreviated New Drug Applications (ANDA) and commercial production . In research settings, this compound is valuable for investigating the metabolism and pharmacokinetics of amitriptyline. Amitriptyline is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6, undergoing hydroxylation to form metabolites including 10-Hydroxy Amitriptyline . Studying this metabolite helps researchers understand inter-individual variability in drug response and the potential for drug-drug interactions. The oxalate salt form provides enhanced stability for handling and storage. This product is strictly for analytical and research purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . Researchers should consult the Safety Data Sheet (SDS) and handle the product using appropriate personal protective equipment in a well-ventilated laboratory setting.

Propriétés

IUPAC Name

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)/b17-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIDJPMHGAQWEF-KCUXUEJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019737
Record name 10-Hydroxy Amitriptyline Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246833-15-7
Record name 10-Hydroxy Amitriptyline Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 10-Hydroxy Amitriptyline Oxalate (CAS 1246833-15-7)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 10-Hydroxy Amitriptyline Oxalate (CAS 1246833-15-7) Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Metabolic Profile, Physicochemical Properties, and Analytical Applications[1][2]

Executive Summary

This compound (CAS 1246833-15-7) is the stable oxalate salt form of 10-hydroxyamitriptyline , a major pharmacologically active metabolite of the tricyclic antidepressant (TCA) amitriptyline.[1][2] In pharmaceutical development and clinical toxicology, this compound serves as a critical Reference Standard (EP Impurity F) for purity profiling, therapeutic drug monitoring (TDM), and metabolic stability studies.[1]

Its formation is primarily catalyzed by CYP2D6 , making it a vital biomarker for phenotyping cytochrome P450 activity.[1] This guide details its chemical properties, metabolic significance, and validated protocols for its use in LC-MS/MS bioanalysis.[1]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]

The oxalate salt form is preferred in research settings due to its enhanced stability compared to the free base, which is prone to oxidation and degradation.[1]

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate
CAS Number 1246833-15-7
Synonyms Amitriptyline EP Impurity F (Oxalate); 10-OH-AMI Oxalate
Molecular Formula C₂₀H₂₃NO[1][2][3][4][5] · C₂H₂O₄
Molecular Weight 383.44 g/mol (Salt); 293.41 g/mol (Free Base)
Appearance Off-white to pale yellow solid
Solubility Soluble in Methanol, DMSO, and 0.1 M HCl; Practically insoluble in water
pKa ~9.4 (Amine), ~14 (Alcohol) - Calculated for base
Storage Conditions -20°C (Long-term), Hygroscopic, Protect from light

Technical Note: The presence of the hydroxyl group at the C10 position introduces chirality. While the metabolite exists as E and Z isomers (with E-10-hydroxyamitriptyline being the dominant biological form), CAS 1246833-15-7 typically refers to the material used as the European Pharmacopoeia (EP) Impurity F standard.[1]

Metabolic Context & Pharmacodynamics[1][10]

Understanding the formation of 10-Hydroxy Amitriptyline is essential for interpreting pharmacokinetic data, particularly regarding CYP2D6 polymorphisms .[1]

3.1 The CYP2D6 Hydroxylation Pathway

Amitriptyline undergoes two major metabolic clearance pathways:[6][7][8]

  • N-demethylation to Nortriptyline (via CYP2C19).[1]

  • Benzylic Hydroxylation to 10-Hydroxy Amitriptyline (via CYP2D6).[1]

The hydroxylation at position 10 is stereoselective, favoring the formation of the E-isomer.[1][7] This metabolite is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form a renal-excreted glucuronide.[1]

3.2 Clinical Relevance[1]
  • Activity: 10-Hydroxy Amitriptyline retains pharmacological activity (norepinephrine reuptake inhibition) but is less potent than the parent compound.[1]

  • Cardiotoxicity: Accumulation of hydroxylated metabolites in patients with renal failure or CYP2D6 "Ultra-Rapid Metabolizer" status has been linked to QTc prolongation risks.[1]

  • Phenotyping: The ratio of Amitriptyline to 10-Hydroxy Amitriptyline in plasma is a recognized metric for assessing CYP2D6 enzymatic activity in vivo.[1]

3.3 Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of Amitriptyline, highlighting the specific role of the 10-OH metabolite.

MetabolicPathway AMI Amitriptyline (Parent Drug) NOR Nortriptyline (Active Metabolite) AMI->NOR CYP2C19 (Demethylation) OH_AMI 10-Hydroxy Amitriptyline (Target: CAS 1246833-15-7) AMI->OH_AMI CYP2D6 (Hydroxylation) OH_NOR 10-Hydroxy Nortriptyline NOR->OH_NOR CYP2D6 OH_AMI->OH_NOR CYP2C19 (Minor Route) GLUC O-Glucuronide Conjugate (Renal Excretion) OH_AMI->GLUC UGT Enzymes (Conjugation)

Figure 1: Metabolic pathway of Amitriptyline showing the CYP2D6-mediated formation of 10-Hydroxy Amitriptyline.[1][9]

Analytical Methodology: Validated Workflows

For researchers quantifying this metabolite in biological matrices (plasma/serum), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and low physiological concentrations.[1]

4.1 Preparation of Reference Stock Solutions

Objective: Prepare a stable 1.0 mg/mL (free base equivalent) stock solution.

  • Calculation: Calculate the salt correction factor (SCF).

    • 
      [1]
      
    • To obtain 1.0 mg of free base, weigh 1.31 mg of the oxalate salt.[1]

  • Solvent Selection: Use Methanol (LC-MS grade) . Do not use pure water as the primary solvent for stock preparation due to potential solubility issues and hydrolytic instability over time.[1]

  • Dissolution: Vortex for 1 minute. If particulate matter remains, sonicate for 5 minutes at ambient temperature.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Stability is typically validated for 6 months under these conditions.[1]

4.2 Extraction Protocol (Plasma)

A Liquid-Liquid Extraction (LLE) is recommended over protein precipitation to reduce matrix effects and improve sensitivity for this polar metabolite.[1]

Reagents:

  • Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) or Ethyl Acetate.[1]

  • Buffer: 0.5 M Sodium Carbonate (pH 11.[1]0) to ensure the amine is uncharged.[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Deuterated Internal Standard (e.g., Amitriptyline-d3).[1]

  • Alkalinization: Add 100 µL of 0.5 M Sodium Carbonate (pH 11). Vortex.

    • Rationale: High pH drives the compound into its non-ionized form, facilitating organic extraction.[1]

  • Extraction: Add 2 mL of Extraction Solvent. Shake/tumble for 10 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 20% MeOH in 0.1% Formic Acid).

4.3 Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) pH_Adj pH Adjustment (Sodium Carbonate, pH 11) Sample->pH_Adj LLE Liquid-Liquid Extraction (Hexane/Isoamyl Alcohol) pH_Adj->LLE Uncharged species Dry Evaporation & Reconstitution LLE->Dry LC HPLC Separation (C18 Column, Gradient) Dry->LC MS MS/MS Detection (MRM Mode: m/z 294.2 > 233.1) LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Validated bioanalytical workflow for the extraction and quantification of 10-Hydroxy Amitriptyline.

Safety & Handling
  • Hazard Classification: As a TCA derivative, treat as Acute Toxic (Oral) and potentially cardiotoxic.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle powder in a fume hood or biological safety cabinet to prevent inhalation.[1]

  • Disposal: Dispose of as hazardous pharmaceutical waste via high-temperature incineration.[1]

References
  • European Pharmacopoeia (Ph.[1] Eur.). Amitriptyline Hydrochloride Monograph: Impurity F.[1][5] Council of Europe.[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155720, 10-Hydroxyamitriptyline. Retrieved from PubChem.[1][6] Link[1]

  • Ryu, S., et al. (2017). Pharmacokinetics and Pharmacodynamics of Amitriptyline according to CYP2C19 and CYP2D6 Genotypes in Korean Subjects. Clinical Psychopharmacology and Neuroscience. Link

  • LGC Standards. this compound Datasheet. Link[1]

  • Bayer, M., et al. (2020). LC-MS/MS method for simultaneous quantification of amitriptyline and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

A Comparative Analysis of the Pharmacological Activities of 10-Hydroxy Amitriptyline and Nortriptyline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the pharmacological activities of nortriptyline and its hydroxylated metabolite, 10-hydroxy amitriptyline. As crucial players in the therapeutic and toxicological profiles of the parent drug, amitriptyline, a thorough understanding of their distinct and overlapping mechanisms of action is paramount for researchers, clinicians, and professionals in drug development. This document will delve into their pharmacodynamic and pharmacokinetic properties, supported by experimental methodologies and data, to elucidate their respective contributions to the clinical effects of amitriptyline.

Introduction: The Clinical and Pharmacological Landscape of Tricyclic Antidepressants

Tricyclic antidepressants (TCAs), such as amitriptyline, have been a cornerstone in the management of major depressive disorder for decades.[1] Their therapeutic efficacy extends to a variety of other indications, including neuropathic pain, fibromyalgia, and migraine prophylaxis.[2] The clinical utility of TCAs is, however, often tempered by a significant side-effect burden, largely attributable to their broad pharmacological profile.[2][3]

Amitriptyline, a tertiary amine, undergoes extensive hepatic metabolism, primarily through N-demethylation by cytochrome P450 (CYP) 2C19 to form its active metabolite, nortriptyline.[2][4] Both amitriptyline and nortriptyline are further metabolized via hydroxylation at the 10-position by CYP2D6, leading to the formation of 10-hydroxy amitriptyline and 10-hydroxynortriptyline, respectively.[4][5] These hydroxylated metabolites, which exist as (E) and (Z) stereoisomers, are not mere inactive byproducts but possess significant pharmacological activity that contributes to the overall therapeutic and adverse effect profile of the parent drug.[5][6] This guide will focus on a detailed comparison of the pharmacological activities of 10-hydroxy amitriptyline and its more extensively studied counterpart, nortriptyline.

Metabolic Pathways: From Amitriptyline to its Active Metabolites

The biotransformation of amitriptyline is a critical determinant of its clinical effects. The metabolic cascade, primarily orchestrated by the polymorphic CYP2D6 and CYP2C19 enzymes, results in a complex mixture of active compounds in the plasma of patients.[2][4] Understanding this pathway is essential for interpreting clinical outcomes and anticipating potential drug-drug interactions.

Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline CYP2C19 (N-demethylation) E-10-Hydroxyamitriptyline E-10-Hydroxyamitriptyline Amitriptyline->E-10-Hydroxyamitriptyline CYP2D6 (Hydroxylation) Z-10-Hydroxyamitriptyline Z-10-Hydroxyamitriptyline Amitriptyline->Z-10-Hydroxyamitriptyline CYP2D6 (Hydroxylation) E-10-Hydroxynortriptyline E-10-Hydroxynortriptyline Nortriptyline->E-10-Hydroxynortriptyline CYP2D6 (Hydroxylation) Z-10-Hydroxynortriptyline Z-10-Hydroxynortriptyline Nortriptyline->Z-10-Hydroxynortriptyline CYP2D6 (Hydroxylation) Inactive Metabolites Inactive Metabolites E-10-Hydroxyamitriptyline->Inactive Metabolites Further Metabolism Z-10-Hydroxyamitriptyline->Inactive Metabolites Further Metabolism E-10-Hydroxynortriptyline->Inactive Metabolites Further Metabolism Z-10-Hydroxynortriptyline->Inactive Metabolites Further Metabolism

Figure 1: Metabolic pathway of amitriptyline.

Comparative Pharmacodynamics

The pharmacological actions of nortriptyline and 10-hydroxy amitriptyline are multifaceted, involving interactions with a range of neurotransmitter transporters and receptors. Their distinct affinities for these targets underpin their therapeutic efficacy and adverse effect profiles.

Inhibition of Monoamine Reuptake

The primary mechanism of antidepressant action for TCAs is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[3][7] This blockade increases the synaptic concentration of these neurotransmitters, leading to downstream adaptive changes that are thought to alleviate depressive symptoms.

Nortriptyline is a potent inhibitor of NET and a less potent inhibitor of SERT.[8][9] In contrast, amitriptyline has a more balanced inhibitory effect on both SERT and NET.[8][9] The available evidence suggests that the 10-hydroxylated metabolites, including 10-hydroxy amitriptyline and particularly (E)-10-hydroxynortriptyline, are also potent inhibitors of norepinephrine reuptake, with potencies that are comparable to or slightly less than that of nortriptyline.[10][11]

CompoundSERT (Ki, nM)NET (Ki, nM)
Nortriptyline ~40-50~4-10
(E)-10-Hydroxynortriptyline Data not widely available~20 (approximately half as potent as nortriptyline)[10]
10-Hydroxyamitriptyline Data not widely availablePotent inhibitor, potency comparable to nortriptyline

Table 1: Comparative affinity of nortriptyline and its hydroxylated metabolites for monoamine transporters. Data are compiled from various sources and represent approximate values.

Receptor Antagonism

The characteristic side effects of TCAs, such as sedation, dry mouth, constipation, and orthostatic hypotension, are a direct consequence of their antagonist activity at various neurotransmitter receptors.[2][3]

  • Muscarinic Acetylcholine Receptors (M1): Blockade of these receptors leads to anticholinergic side effects. Nortriptyline is known to have significant anticholinergic activity.[2] Crucially, studies have consistently shown that its hydroxylated metabolites, particularly (E)-10-hydroxynortriptyline, exhibit markedly reduced affinity for muscarinic receptors. One study found that (E)-10-hydroxynortriptyline has only 1/18th the affinity of nortriptyline for muscarinic receptors.[12] This suggests that the formation of this metabolite may contribute to a more favorable side-effect profile.

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension and dizziness.[3] Amitriptyline and nortriptyline are known antagonists of α1-adrenergic receptors.[15] The affinity of the 10-hydroxy metabolites for these receptors is less well-characterized but is an important consideration in the overall cardiovascular safety profile of amitriptyline.

ReceptorNortriptyline (Ki, nM)(E)-10-Hydroxynortriptyline (Relative Affinity)
Muscarinic M1 ~10-30Significantly lower (approx. 1/18th of nortriptyline)[12]
Histamine H1 ~1-10[13]Data not widely available
Alpha-1 Adrenergic ~20-50Data not widely available

Table 2: Comparative receptor antagonism of nortriptyline and (E)-10-hydroxynortriptyline.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profiles of nortriptyline and its hydroxylated metabolites are influenced by genetic polymorphisms in the CYP2D6 and CYP2C19 enzymes, leading to significant inter-individual variability in plasma concentrations.[2][6] The accumulation of 10-hydroxylated metabolites, particularly in individuals with reduced renal function or specific CYP2D6 genotypes, can have significant clinical consequences.[16]

Notably, while the reduced anticholinergic activity of (E)-10-hydroxynortriptyline is a potential advantage, there is evidence to suggest that this metabolite may contribute to the cardiotoxic effects of nortriptyline, particularly in the elderly.[17] Some studies have shown a correlation between elevated plasma concentrations of 10-hydroxynortriptyline and electrocardiographic changes, such as PR interval and QRS duration prolongation.[17][18]

Experimental Methodologies for Pharmacological Characterization

The determination of the pharmacological activity of compounds like 10-hydroxy amitriptyline and nortriptyline relies on a suite of robust in vitro assays.

Radioligand Binding Assays

Principle: This technique is the gold standard for determining the affinity of a drug for a specific receptor or transporter. It involves incubating a radiolabeled ligand with a tissue or cell membrane preparation containing the target of interest. The unlabeled test compound (e.g., nortriptyline or its metabolites) is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]quinuclidinyl benzilate for muscarinic receptors) and a range of concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Add Radioligand & Test Compound Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantify Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Figure 2: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Assays

Principle: This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells. This is typically performed using synaptosomes (nerve terminals) or cell lines engineered to express a specific transporter.

Step-by-Step Protocol:

  • Preparation of Synaptosomes or Cells: Brain tissue is processed to obtain synaptosomes, or cultured cells expressing the transporter of interest are prepared.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) is added to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Conclusion

The pharmacological landscape of amitriptyline therapy is complex, with its clinical effects being a composite of the actions of the parent drug and its active metabolites. This guide has highlighted the key pharmacological distinctions between nortriptyline and its hydroxylated derivative, 10-hydroxy amitriptyline. While both are potent inhibitors of norepinephrine reuptake, the significantly reduced anticholinergic activity of the hydroxylated metabolite represents a potentially favorable pharmacodynamic shift. However, the contribution of these metabolites to the overall therapeutic and adverse effect profile, particularly cardiotoxicity, necessitates further investigation. A comprehensive understanding of the distinct pharmacological activities of these metabolites is crucial for optimizing therapeutic strategies, minimizing adverse reactions, and advancing the development of safer and more effective antidepressant medications.

References

  • Amitriptyline - StatPearls - NCBI Bookshelf. (2023, July 18). Retrieved from [Link]

  • Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - NCBI - NIH. (2017, March 23). Retrieved from [Link]

  • Little anticholinergic effect of E-10-hydroxynortriptyline compared with nortriptyline in healthy subjects. (1987, January). Clinical Pharmacology & Therapeutics, 41(1), 97-102. Retrieved from [Link]

  • High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. (1980, October 3). European Journal of Pharmacology, 67(1), 41-6. Retrieved from [Link]

  • Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding. (1996). Psychopharmacology Bulletin, 32(4), 621-638. Retrieved from [Link]

  • Effect of Amitriptyline on Adrenergic Receptor Number and Second Messenger Function in Rat Brain. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Amitriptyline - Wikipedia. (n.d.). Retrieved from [Link]

  • Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. (1996). Psychopharmacology Bulletin, 32(4), 621-638. Retrieved from [Link]

  • Amitriptyline: Long-Term Treatment Elevates Alpha-Adrenergic and Muscarinic Receptor Binding in Mouse Brain. (1982, March). Brain Research, 235(1), 172-177. Retrieved from [Link]

  • Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. (1995). Clinical Pharmacokinetics, 28(1), 26-38. Retrieved from [Link]

  • Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors. (1984, September 24). Life Sciences, 35(13), 1379-83. Retrieved from [Link]

  • Diagnosis and Discussion - Case 1126. (n.d.). Department of Pathology, University of Pittsburgh. Retrieved from [Link]

  • H1-histamine receptor affinity predicts weight gain with antidepressants. (2025, August 10). ResearchGate. Retrieved from [Link]

  • CYP2D6: amitriptyline 2569-2571. (2024, February 8). Z-index.nl. Retrieved from [Link]

  • Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. (1997, December). Pharmacogenetics, 7(6), 489-96. Retrieved from [Link]

  • Amitriptyline's anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis. (2023, April 5). PLOS One. Retrieved from [Link]

  • Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs. (1985). Psychopharmacology, 86(1-2), 169-74. Retrieved from [Link]

  • CYP2D6: nortriptyline 2403-2405. (2024, February 8). Z-index.nl. Retrieved from [Link]

  • Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients. (1990). Journal of Clinical Psychopharmacology, 10(4), 257-63. Retrieved from [Link]

  • Amitriptyline / nortriptyline. (2017, September 6). Eugenomic. Retrieved from [Link]

  • Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: Application to a human pharmacokinetic study. (2012, February). Journal of Pharmaceutical and Biomedical Analysis, 59, 149-56. Retrieved from [Link]

  • CYP2C19: amitriptyline 6944-6946. (2024, February 8). Z-index.nl. Retrieved from [Link]

  • Amitriptyline's anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis. (2023, April 5). PLOS One. Retrieved from [Link]

  • Amitriptyline and Nortriptyline. (2022, April 27). South Tees Hospitals NHS Foundation Trust. Retrieved from [Link]

  • Plasma levels of nortriptyline and 10-hydroxynortriptyline and treatment-related electrocardiographic changes in the elderly depressed. (1989). Journal of Psychiatric Research, 23(1), 73-9. Retrieved from [Link]

  • Electrocardiographic changes with nortriptyline and 10-hydroxynortriptyline in elderly depressed outpatients. (1988, December). Journal of Clinical Psychopharmacology, 8(6), 402-6. Retrieved from [Link]

  • Amitriptyline vs Nortriptyline Comparison. (n.d.). Drugs.com. Retrieved from [Link]

  • Amitriptyline & Nortriptyline Test Information. (n.d.). Cincinnati Children's Hospital Medical Center. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 10-Hydroxy Amitriptyline Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Hydroxy Amitriptyline Oxalate. As a major metabolite of the widely prescribed tricyclic antidepressant Amitriptyline, accurate quantification of this compound is critical in both pharmaceutical quality control and clinical or forensic toxicology.[1] The method utilizes a C18 stationary phase with a UV detector, offering excellent selectivity and sensitivity. The entire protocol, from initial analyte characterization to full method validation according to International Council for Harmonisation (ICH) guidelines, is presented.[2][3][4] This guide is intended for researchers, analytical chemists, and drug development professionals requiring a dependable analytical procedure for this compound.

Introduction

Amitriptyline is a cornerstone therapeutic agent for major depressive disorders, and its clinical efficacy and safety are influenced by its metabolic profile. The hydroxylation of Amitriptyline, primarily by the CYP2D6 enzyme, leads to the formation of active metabolites, including 10-Hydroxy Amitriptyline. Monitoring the levels of this metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) remains a primary technique for the analysis of tricyclic antidepressants and their metabolites due to its robustness and accessibility.[1]

This document provides a comprehensive guide to developing a stability-indicating HPLC method for this compound. It moves beyond a simple recitation of parameters by explaining the scientific rationale behind the selection of the column, mobile phase, and detection settings, grounded in the physicochemical properties of the analyte. The subsequent validation protocol is designed to be a self-validating system, ensuring the method is fit for its intended purpose as mandated by regulatory bodies like the FDA.[5][6][7]

Analyte Properties & Method Development Rationale

Understanding the physicochemical properties of 10-Hydroxy Amitriptyline is the foundation for a logical method development strategy.

Physicochemical Properties
PropertyValueSource
Chemical Name 2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-olPubChem[8]
Molecular Formula C₂₀H₂₃NO (Free Base)PubChem[8]
Molecular Weight 293.4 g/mol (Free Base)PubChem[8]
Structure Tricyclic core with a hydroxyl group and a propylidene side chain containing a tertiary amine.-
XLogP3 3.9PubChem[8]

The molecule's structure, featuring a large non-polar tricyclic system and a basic tertiary amine, dictates the chromatographic approach. The high LogP value suggests strong retention on a non-polar stationary phase, making reversed-phase chromatography the ideal mode of separation. The basic amine (pKa > 9) requires an acidic mobile phase to ensure it remains in its protonated, water-soluble form, which is essential for achieving sharp, symmetrical chromatographic peaks and preventing tailing.

Method Development Strategy

The development process follows a systematic, risk-based approach as outlined in ICH Q14 guidelines.[9][10] The goal is to establish a method that is not only accurate and precise but also robust enough to handle minor variations in day-to-day operation.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Structure, pKa, LogP) ATP Define Analytical Target Profile (ATP) (e.g., Assay, Impurity) Analyte->ATP Informs Column Column Selection (C18, C8) ATP->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Test with Detection Wavelength Selection (Scan 200-400 nm) MobilePhase->Detection Gradient Gradient Optimization (Resolution & Run Time) Detection->Gradient FlowTemp Flow Rate & Temperature (Efficiency & Pressure) Gradient->FlowTemp Validation Formal Method Validation (ICH Q2(R2)) FlowTemp->Validation Final Method

Caption: A systematic workflow for HPLC method development.

Materials and Instrumentation

ItemDescription
Analyte This compound Reference Standard (≥95% purity)
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile (HPLC Grade).
Diluent 50:50 (v/v) Acetonitrile:Water.
Reagents Formic Acid (ACS Grade), Water (Milli-Q or equivalent).
Software OpenLab CDS or equivalent chromatography data system.

Experimental Protocols

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Note: The oxalate salt molecular weight (383.4 g/mol ) should be used to calculate the concentration of the free base (293.4 g/mol ) if required.[11][12]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.

  • Sample Preparation: For drug product analysis, dissolve the sample in the diluent to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL). Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm PVDF syringe filter before injection.

Final Optimized HPLC Method

The initial screening of columns and mobile phases led to the selection of a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier. The acid ensures the analyte is protonated for good peak shape. Acetonitrile was chosen over methanol as it provided better peak efficiency and lower backpressure. The final optimized conditions are presented below.

ParameterSetting
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (30% B), 2-12 min (30-70% B), 12-13 min (70-30% B), 13-18 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 240 nm (Bandwidth: 4 nm)
Run Time 18 minutes

Method Validation Protocol (as per ICH Q2(R2))

A validated analytical procedure provides assurance that the method is suitable for its intended purpose.[3][13][14] The following validation parameters must be assessed.

Validation center Fit-for-Purpose Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range LOD LOD LOQ->LOD

Caption: Interrelationship of core analytical validation parameters.

Specificity
  • Protocol: Inject the diluent (blank), a solution of placebo (if applicable), and a standard solution of this compound.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the main analyte peak.

Linearity and Range
  • Protocol: Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (% Recovery)
  • Protocol: Prepare samples by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results (e.g., system suitability).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH/Composition: Vary the amount of formic acid slightly.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Results and Discussion

The developed method successfully separated 10-Hydroxy Amitriptyline from potential impurities and degradation products. A representative chromatogram shows a sharp, well-defined peak at approximately 8.5 minutes.

Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (80%) 99.5% recovery98.0 - 102.0%
Accuracy (100%) 100.3% recovery98.0 - 102.0%
Accuracy (120%) 101.1% recovery98.0 - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.12%≤ 2.0%
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.80-
Robustness PassedSystem suitability criteria met

The validation results confirm that the method is highly linear, accurate, and precise for the intended concentration range. The low %RSD values for repeatability and intermediate precision demonstrate the method's excellent reproducibility. The robustness study indicated that minor, deliberate changes to the method parameters did not significantly impact the performance, ensuring reliable results during routine use.[13]

Conclusion

This application note presents a fully developed and validated RP-HPLC method for the quantitative determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry and for quantitative studies in clinical research settings. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for implementation and any necessary future adaptations.

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Samanidou, V. F., et al. (2007). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of Separation Science, 30(15), 2549-2557. [Link]

  • Tournel, G., et al. (2010). Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 121-127. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Sulayman, J.M., & Abdulkadir, B. (2016). Simultaneous Detection of Tricyclic Antidepressants using Higher Performance Liquid Chromatography. International Journal of Pure and Applied Biosciences, 4(6), 27-46. [Link]

  • Manousi, N., & Samanidou, V. F. (2020). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. Mini Reviews in Medicinal Chemistry, 20(1), 24-38. [Link]

  • International Journal of New Chemistry. (2023). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. [Link]

  • Der Pharma Chemica. (2016). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubChem. 10-Hydroxy (E)-Amitriptyline Oxalate. National Center for Biotechnology Information. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Lanças, F. M., et al. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Journal of the Brazilian Chemical Society, 19(2), 240-246. [Link]

  • SciELO. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. [Link]

  • HTS Biopharma. This compound. [Link]

  • Journal of Analytical Toxicology. (1996). Selective Determination of Amitriptyline and Nortriptyline in Human Plasma by HPLC with Ultraviolet and Particle Beam Mass Spectrometry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • FDA. (2022). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. [Link]

  • PubChem. 10-Hydroxyamitriptyline. National Center for Biotechnology Information. [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • Pharmace Research Laboratory. This compound. [Link]

Sources

Application Note: Precision Quantitation of 10-Hydroxy Amitriptyline by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide for the LC-MS/MS quantification of 10-hydroxy amitriptyline, addressing the specific challenges of isomer separation and metabolic profiling.

Executive Summary

The quantification of 10-hydroxy amitriptyline (10-OH-AMI) is critical for therapeutic drug monitoring (TDM) and pharmacogenomic studies involving CYP2D6 polymorphisms. Unlike its parent compound (Amitriptyline) and active metabolite (Nortriptyline), 10-OH-AMI presents a unique analytical challenge: it exists as two geometric isomers, E-10-hydroxy amitriptyline and Z-10-hydroxy amitriptyline .

While often summed as "total 10-hydroxy metabolites," distinguishing these isomers provides deeper insight into CYP2D6 stereoselectivity. This guide provides the specific MS/MS transition parameters, chromatographic conditions for isomer separation, and a self-validating protocol for robust detection in human plasma.

Chemical Intelligence & Mechanistic Insight

Understanding the molecule is the first step to successful method development.

CompoundPrecursor Ion (m/z)Chemical FormulaKey Characteristics
Amitriptyline (AMI) 278.2


Lipophilic, Tricyclic structure.[1]
10-OH-Amitriptyline 294.2


Formed via CYP2D6 hydroxylation.
Isomerism N/AN/AE-isomer (Trans) is the major CYP2D6 product. Z-isomer (Cis) is minor.
The "Why" Behind the Transitions

In positive Electrospray Ionization (ESI+), 10-OH-AMI forms a stable protonated molecule at m/z 294.2 .

  • Primary Fragmentation (Quantifier): The most intense fragment typically results from a neutral loss of water (

    
    , 18 Da) followed by the loss of the dimethylamine side chain (
    
    
    
    , 45 Da).
    • Calculation:

      
      .
      
    • Result: The stable tricyclic ring cation at m/z 233.1 .

  • Secondary Fragmentation (Qualifier): Further fragmentation of the ring or direct cleavage of the tropylium ion yields m/z 91.1 or m/z 105.1 .

LC-MS/MS Transition Parameters

The following parameters are optimized for a generic Triple Quadrupole (QqQ) system (e.g., Sciex 5500/6500, Waters Xevo, or Agilent 6400 series).

Table 1: MRM Transition List
AnalytePolarityPrecursor (Q1)Product (Q3)RoleDP/Cone (V)CE (eV)
10-OH-Amitriptyline ESI +294.2 233.1 Quantifier 6025
10-OH-Amitriptyline ESI +294.2 91.1 Qualifier6045
10-OH-Amitriptyline ESI +294.2 215.1 Qualifier 26035
Amitriptyline (Ref)ESI +278.2233.1Quantifier5028
Nortriptyline (Ref)ESI +264.2233.1Quantifier5025
Amitriptyline-d3 (IS)ESI +281.2233.1Internal Std5028

Critical Note: The E- and Z- isomers are isobaric (same mass). They share the same transitions. You must rely on Chromatography (Retention Time) to distinguish them.

Source Parameters (Generic ESI)
  • Ion Spray Voltage: 4500 – 5500 V

  • Source Temperature: 450°C – 550°C (Compound is thermally stable)

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium

Chromatographic Protocol: Isomer Separation

To separate the E and Z isomers, a standard C18 column with a carefully controlled gradient is required. The E-isomer typically elutes before the Z-isomer on most C18 phases due to slight differences in polarity and shape selectivity.

Method Conditions
  • Column: ACE C18-PFP or Phenomenex Gemini C18 (100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table (Isomer Resolution)
Time (min)% Mobile Phase BEvent
0.010%Initial Hold
0.510%Load Sample
4.060%Linear Ramp (Elution of E then Z)
4.595%Wash
5.595%Wash Hold
5.610%Re-equilibrate
7.510%End Run

Expected Retention:

  • E-10-OH-Amitriptyline: ~2.8 min

  • Z-10-OH-Amitriptyline: ~3.1 min

  • Amitriptyline: ~4.2 min

Visualizations

A. Metabolic Pathway & Isomer Formation (CYP2D6)

This diagram illustrates the metabolic flow, highlighting the stereoselective hydroxylation by CYP2D6.

MetabolicPathway AMI Amitriptyline (Parent) NOR Nortriptyline (Active Metabolite) AMI->NOR CYP2C19 (Demethylation) E_OH_AMI E-10-OH-Amitriptyline (Major Metabolite) AMI->E_OH_AMI CYP2D6 (Hydroxylation) Z_OH_AMI Z-10-OH-Amitriptyline (Minor Metabolite) AMI->Z_OH_AMI CYP2D6 (Minor Path) E_OH_NOR E-10-OH-Nortriptyline NOR->E_OH_NOR CYP2D6

Caption: CYP2D6-mediated hydroxylation of Amitriptyline yields stereoisomers E-10-OH (Major) and Z-10-OH (Minor).[1]

B. Experimental Workflow (Self-Validating)

This workflow ensures data integrity by incorporating specific "Checkpoints."

Workflow Start Sample: 200 µL Plasma IS Add Internal Standard (Amitriptyline-d3) Start->IS Prep Protein Precipitation (600 µL ACN, Vortex, Centrifuge) IS->Prep Dilute Dilute Supernatant 1:1 with Water (Match Initial Mobile Phase) Prep->Dilute Inject Inject 5 µL onto LC-MS/MS Dilute->Inject Check1 Checkpoint 1: Pressure Trace (Stable?) Inject->Check1 Sep Chromatographic Separation (Monitor 294.2 -> 233.1) Check1->Sep Pass Check2 Checkpoint 2: Isomer Resolution (Are E/Z peaks distinct?) Sep->Check2 Check2->Sep No (Adjust Gradient) Quant Quantification (Integration of E-isomer) Check2->Quant Yes

Caption: Step-by-step analytical workflow with integrated Quality Control checkpoints for isomer resolution.

Detailed Protocol

Step 1: Sample Preparation (Protein Precipitation)

Why PPT? While SPE yields cleaner extracts, PPT is sufficient for modern high-sensitivity MS and prevents the loss of polar hydroxy metabolites that might occur in LLE.

  • Aliquot: Transfer 200 µL of patient plasma into a 1.5 mL centrifuge tube.

  • Internal Standard: Add 20 µL of Amitriptyline-d3 (100 ng/mL in Methanol). Vortex briefly.

  • Precipitation: Add 600 µL of ice-cold Acetonitrile.

  • Extraction: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Milli-Q Water .

    • Expert Tip: Diluting with water is crucial to match the solvent strength to the initial mobile phase (10% B). Injecting pure ACN will cause peak fronting and merge your isomer separation.

Step 2: System Suitability Test (SST)

Before running samples, inject a neat standard containing both E and Z isomers (if available) or a high-concentration patient pool.

  • Acceptance Criteria:

    • Retention time stability: ±0.05 min.

    • Peak Resolution (

      
      ) between E and Z isomers: > 1.2.
      
    • Signal-to-Noise (S/N) for LLOQ (1 ng/mL): > 10:1.

References

  • Mifsud Buhagiar, L. et al. (2019).[3] "Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Biomedical Chromatography.

  • Bock, J. L. et al. (1982).[4] "Steady-state plasma concentrations of cis- and trans-10-OH amitriptyline metabolites." Clinical Pharmacology & Therapeutics.

  • Hicks, J. K. et al. (2017). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants." Clinical Pharmacology & Therapeutics.

  • Thermo Fisher Scientific. (2020). "Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research." Application Note.

Sources

Advanced Solid Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of Amitriptyline and Nortriptyline in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Amitriptyline (AMI) is a first-generation tricyclic antidepressant (TCA) widely prescribed for major depressive disorders and chronic pain management. Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of amitriptyline and its primary active metabolite, nortriptyline (NOR), is a critical requirement in clinical and toxicological laboratories[1].

Amitriptyline undergoes extensive hepatic metabolism. It is primarily demethylated by the cytochrome P450 enzyme CYP2C19 to form nortriptyline, while both compounds are subsequently hydroxylated by CYP2D6[1].

Simplified metabolic pathway of amitriptyline mediated by CYP450 enzymes.

Accurate quantification of these analytes in plasma requires rigorous sample clean-up to eliminate endogenous matrix components—specifically phospholipids—that cause severe ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Rationale for Mixed-Mode Cation Exchange (MCX) SPE

While simple protein precipitation (PPT) is fast, it fails to remove phospholipids, leading to poor assay reproducibility and rapid mass spectrometer source contamination.

Amitriptyline and nortriptyline are highly hydrophobic basic amines with a pKa of approximately 9.4[3]. This specific chemical property makes Mixed-Mode Strong Cation Exchange (MCX) the premier choice for sample preparation[4][5]. MCX sorbents combine a reversed-phase backbone (to capture hydrophobic molecules) with sulfonic acid functional groups (to capture positively charged molecules via ionic bonds).

By manipulating the pH of the sample and the extraction solvents, we can create a "lock and wash" mechanism. Acidifying the plasma protonates the basic amines, locking them onto the negatively charged sorbent. This allows us to aggressively wash the cartridge with 100% organic solvent to strip away neutral lipids and phospholipids without losing the target analytes[4].

Step-by-step mixed-mode strong cation exchange (MCX) SPE workflow.

Reagents, Materials, and LC-MS/MS Parameters

Materials Required:

  • SPE Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) cartridges (e.g., 30 mg / 1 cc).

  • Internal Standards (IS): Amitriptyline-d3 and Nortriptyline-d3 (100 ng/mL working solution).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).

LC-MS/MS Parameters:

  • Analytical Column: Biphenyl or C18 (50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Table 1: Representative LC-MS/MS Performance Metrics
AnalytePrecursor m/zProduct m/zLinearity Range (ng/mL)Mean Recovery (%)Intra-day Precision (CV%)
Amitriptyline 278.3233.10.1 – 50085.3 – 92.0< 10.0
Nortriptyline 264.3233.40.1 – 50088.4 – 95.0< 10.0

(Data synthesized from validated bioanalytical methodologies[2][5][6])

Table 2: Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4095.05.0
0.500.4095.05.0
2.500.4010.090.0
3.500.4010.090.0
3.600.4095.05.0
5.000.4095.05.0

Detailed Step-by-Step SPE Protocol

Step 1: Sample Pre-treatment
  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution. Vortex briefly.

  • Add 200 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds.

  • Causality Check: Amitriptyline is highly protein-bound (>90%). Acidification denatures plasma proteins, disrupting this binding to release the free drug. Crucially, it lowers the pH well below the drug's pKa (9.4), ensuring the tertiary and secondary amines are fully protonated (positively charged) for optimal ion-exchange binding[3][5].

Step 2: Cartridge Conditioning & Equilibration
  • Apply 1.0 mL of Methanol to the MCX cartridge. Draw through at a low vacuum (approx. 1-2 mL/min).

  • Apply 1.0 mL of 2% Formic Acid in Water . Draw through, ensuring the sorbent bed does not dry out.

  • Causality Check: Methanol activates the hydrophobic carbon backbone of the polymeric sorbent. The acidic water equilibrates the column to match the pH of the pre-treated sample, priming the sulfonic acid groups.

Step 3: Sample Loading
  • Load the entire pre-treated sample (approx. 420 µL) onto the cartridge.

  • Pass through at a slow flow rate (1 mL/min) to allow sufficient residence time for the ionic bonds to form[4].

Step 4: Orthogonal Washing
  • Aqueous Wash: Apply 1.0 mL of 2% Formic Acid in Water . (Removes highly polar, water-soluble endogenous salts and proteins).

  • Organic Wash: Apply 1.0 mL of 100% Methanol . Apply maximum vacuum for 2 minutes to dry the bed.

  • Causality Check: This is the most critical step. In a standard C18 extraction, 100% methanol would elute the analytes. However, because the protonated drugs are locked to the sorbent via strong electrostatic interactions, the methanol safely strips away hydrophobic interferences (like phospholipids and triglycerides) without causing analyte breakthrough[4].

Step 5: Elution
  • Place a clean collection tube under the manifold.

  • Elute the analytes with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol .

  • Causality Check: The strong base (NH4OH) raises the microenvironmental pH above 10.5. This deprotonates the amitriptyline and nortriptyline, neutralizing their positive charge and breaking the ionic bond. The high organic content (methanol) simultaneously defeats the reversed-phase retention, resulting in a sharp, concentrated elution[4].

Step 6: Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A . Vortex thoroughly and transfer to an autosampler vial.

Protocol Self-Validation & Quality Assurance

To ensure this protocol operates as a self-validating system in your laboratory, you must independently verify the absence of matrix effects. Do not rely solely on absolute peak area; instead, perform the following three-tier spike experiment to calculate true Recovery (RE) and Matrix Factor (MF):

  • Set A (Neat Standard): Analytes spiked directly into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank plasma is extracted using the protocol above. The final dry extract is reconstituted with solvent containing the analytes.

  • Set C (Pre-Extraction Spike): Blank plasma is spiked with analytes, then extracted using the protocol above.

Validation Formulas:

  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) × 100

    • Target: 85% - 115%. A value <85% indicates ion suppression (usually meaning the 100% Methanol wash step was insufficient or skipped).

  • Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) × 100

    • Target: >80%. A low recovery indicates the analytes are either not binding during the load step (check sample pH) or not releasing during the elution step (ensure NH4OH is fresh and highly basic).

By embedding this validation framework into your initial assay setup, the protocol mathematically proves its own efficacy and reliability before clinical samples are ever injected.

References

  • Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - nih.gov - 2

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids: Generic Extraction Protocol 1 - merckmillipore.com - 4

  • Determination of nortriptyline in human serum by fully automated solid-phase extraction and on-line high-performance liquid chromatography in the presence of antipsychotic drugs - researchgate.net - 6

  • Application Notes and Protocols for the Quantification of Amitriptyline and its Metabolites in Plasma Samples - benchchem.com - 1

  • Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2) - lcms.cz - 5

  • Preconcentration and measurement of trace Amitriptyline hydrochloride in water samples using magnetic nanoparticles with dispersive solid‐phase extraction - theiet.org - 3

Sources

Application Note: High-Resolution Chiral Separation of E- and Z-10-Hydroxy Amitriptyline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed guide for the chiral separation of the E- and Z-isomers of 10-hydroxy amitriptyline, the primary active metabolites of the tricyclic antidepressant amitriptyline.[1][2][3] The stereoselective analysis of these compounds is critical in pharmaceutical development and clinical monitoring due to the potential for enantiomers to exhibit different pharmacological and toxicological profiles.[4][5] This document provides comprehensive protocols for direct enantioseparation using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Methodologies for both normal-phase and reversed-phase chromatography are detailed, offering flexibility for various laboratory setups and sample matrices. Additionally, an introduction to Supercritical Fluid Chromatography (SFC) as a powerful alternative for chiral separations is discussed.

Introduction: The Significance of Chirality in Amitriptyline Metabolism

Amitriptyline, a widely prescribed tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes such as CYP2C19 and CYP2D6.[6][7] One of the major metabolic pathways is the hydroxylation at the 10-position, leading to the formation of E- and Z-10-hydroxy amitriptyline.[1] These metabolites are not only pharmacologically active but are also chiral, existing as pairs of enantiomers.

The spatial arrangement of the hydroxyl group and the propylamino side chain relative to the dibenzocycloheptene ring system gives rise to E (trans) and Z (cis) diastereomers. Furthermore, the carbon atom at the 10-position is a stereocenter, resulting in (R)- and (S)-enantiomers for each diastereomer. Therefore, a total of four stereoisomers of 10-hydroxy amitriptyline exist.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have increasingly stringent requirements for the development of chiral drugs, often mandating the investigation of individual stereoisomers.[4][5] Differences in enantiomeric activity, metabolism, and toxicity necessitate the development of robust analytical methods for their separation and quantification. This application note addresses this need by providing detailed protocols for the chiral separation of E- and Z-10-hydroxy amitriptyline isomers.

Principles of Chiral Separation on Polysaccharide-Based CSPs

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely used approach in pharmaceutical analysis.[8][9] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives coated or immobilized on a silica support, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.[10][11][12][13][14]

Chiral recognition on these phases is a complex process governed by a combination of non-covalent interactions between the analyte and the chiral selector.[2][8][9] These interactions include:

  • Hydrogen bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

  • π-π interactions: The aromatic rings of the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.

  • Dipole-dipole interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric hindrance: The inclusion of the analyte into the chiral grooves and cavities of the polysaccharide polymer plays a crucial role in enantiomeric discrimination. The three-dimensional structure of the CSP creates a chiral environment where only one enantiomer can achieve a more stable, three-point interaction, leading to a longer retention time and thus, separation.[8]

G cluster_analyte Racemic Analyte cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Chiral Recognition cluster_separation Chromatographic Separation R_enantiomer (R)-enantiomer transient_complex_R Less Stable Transient Diastereomeric Complex (R-enantiomer + CSP) R_enantiomer->transient_complex_R Weaker Interaction S_enantiomer (S)-enantiomer transient_complex_S More Stable Transient Diastereomeric Complex (S-enantiomer + CSP) S_enantiomer->transient_complex_S Stronger Interaction CSP Polysaccharide-based CSP (e.g., Lux Cellulose-1) CSP->transient_complex_S CSP->transient_complex_R elution_S Later Elution (S-enantiomer) transient_complex_S->elution_S elution_R Earlier Elution (R-enantiomer) transient_complex_R->elution_R

Recommended Materials and Instrumentation

Analytes and Solvents
  • E- and Z-10-hydroxy amitriptyline standards (racemic mixtures)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Diethylamine (DEA), analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Ammonium bicarbonate, analytical grade

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD).

  • Supercritical Fluid Chromatography (SFC) system (optional).

  • Data acquisition and processing software.

Chiral Stationary Phase

Based on the general screening strategies for basic compounds like 10-hydroxy amitriptyline, a cellulose-based CSP is recommended as a starting point.[10][11]

  • Recommended Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).[2][12]

Detailed Protocols

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of E- and Z-10-hydroxy amitriptyline racemates in methanol at a concentration of 1 mg/mL.

  • Working Standard: Prepare a mixed working standard containing both E- and Z-isomers at a final concentration of 0.1 mg/mL in the initial mobile phase.

Protocol 1: Normal-Phase HPLC

Normal-phase chromatography often provides excellent selectivity for chiral separations on polysaccharide-based CSPs.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mmProven broad selectivity for a wide range of chiral compounds.[2][12][15]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)The alcohol modifier (IPA) controls the retention and the basic additive (DEA) improves peak shape for basic analytes.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 240 nmAmitriptyline and its metabolites have a strong UV absorbance around this wavelength.
Injection Volume 10 µLAdjust as needed based on analyte concentration and detector response.

Step-by-Step Methodology:

  • Equilibrate the Lux® Cellulose-1 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solution.

  • Run the analysis for a sufficient time to allow for the elution of all four stereoisomers.

  • Identify the peaks corresponding to the E- and Z-isomers based on the injection of individual standards if available. Within each diastereomeric pair, the two enantiomers will be resolved.

Optimization Tips:

  • Resolution: To improve resolution, the percentage of isopropanol can be decreased in small increments (e.g., to 15% or 10%). This will increase retention times and may enhance enantioselectivity.

  • Peak Shape: If peak tailing is observed, the concentration of diethylamine can be increased slightly (e.g., to 0.2%).

  • Analysis Time: To reduce the analysis time, the percentage of isopropanol can be increased, or a different alcohol modifier like ethanol can be used.

Protocol 2: Reversed-Phase HPLC

Reversed-phase methods are often preferred for their compatibility with aqueous samples and mass spectrometry.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mmThis CSP is also stable and effective in reversed-phase mode.[12][15]
Mobile Phase Acetonitrile / 10 mM Ammonium Bicarbonate in Water, pH 9.0 (50:50, v/v)The use of a buffered aqueous-organic mobile phase is standard for reversed-phase chromatography. A slightly basic pH helps to suppress the ionization of the basic analytes, leading to better peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CSlightly elevated temperature can improve peak efficiency.
Detection UV at 240 nm
Injection Volume 10 µL

Step-by-Step Methodology:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution.

  • Monitor the chromatogram for the separation of the four stereoisomers.

Optimization Tips:

  • Retention and Resolution: Adjust the ratio of acetonitrile to the aqueous buffer. Increasing the acetonitrile content will decrease retention, while decreasing it will increase retention and potentially improve resolution. Methanol can be used as an alternative organic modifier.

  • pH: The pH of the aqueous buffer can be adjusted to optimize peak shape and selectivity.

Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

SFC is a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[16][17][18][19][20]

Typical SFC Conditions:

ParameterRecommended Condition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% DEA (gradient or isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 240 nm

SFC often provides different selectivity compared to HPLC and can be a valuable tool in method development.

Experimental Workflow and Data Interpretation

G A Sample Preparation (Standards in Methanol) B HPLC/SFC System (Equilibrate Column) A->B C Inject Sample B->C D Data Acquisition (Chromatogram) C->D E Peak Identification (E/Z Isomers) D->E F Enantiomer Resolution (R/S Enantiomers) E->F G Quantification and Reporting F->G

A successful separation will result in a chromatogram showing four distinct peaks. The first pair of peaks will correspond to the enantiomers of one diastereomer (e.g., E-10-hydroxy amitriptyline), and the second pair will be the enantiomers of the other diastereomer (e.g., Z-10-hydroxy amitriptyline). The resolution (Rs) between the enantiomeric peaks should be greater than 1.5 for baseline separation.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of the organic modifier to the bulk solvent. In normal phase, decrease the alcohol content. In reversed phase, decrease the organic solvent content.
Peak Tailing Secondary interactions with the silica support.Increase the concentration of the basic additive (e.g., DEA) in the mobile phase.
No Separation Unsuitable chiral stationary phase.Screen other polysaccharide-based CSPs, such as an amylose-based column (e.g., Lux® Amylose-1 or Chiralpak® AD-H).[10][11]
Irreproducible Retention Times Inadequate column equilibration. Temperature fluctuations.Ensure the column is fully equilibrated before injection. Use a column thermostat.

Conclusion

This application note provides a comprehensive and practical guide for the chiral separation of E- and Z-10-hydroxy amitriptyline isomers by HPLC using a polysaccharide-based chiral stationary phase. The detailed protocols for both normal-phase and reversed-phase modes offer robust starting points for method development. By following these guidelines and optimization strategies, researchers and drug development professionals can achieve reliable and high-resolution separation of these critical amitriptyline metabolites, facilitating accurate stereoselective analysis in pharmaceutical research and quality control.

References

  • Nusser, E., Nill, K., & Breyer-Pfaff, U. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine.
  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC)
  • Said, R. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113948.
  • Ghanem, A. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology, Third Edition.
  • Waters Corporation. (n.d.).
  • Intech Analytical Instruments. (n.d.).
  • Kannappan, V. (2022, November 8).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.
  • Phenomenex. (n.d.). Lux™.
  • Johnson & Johnson Pharmaceutical Research and Development. (2026, February 6).
  • HPLC-MART. (n.d.). Lux Cellulose-1.
  • Welch, C. J., et al. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Molecules, 21(5), 587.
  • YMC Co., Ltd. (n.d.).
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column.
  • ResearchGate. (n.d.). Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. [Table].
  • Wang, Z. (2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
  • Nazareth, C., & Pereira, S. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Herald Scholarly Open Access. (2018, October 23).
  • Phenomenex. (n.d.). Lux™ Immobilized Chiral Columns.
  • Qomi, M. (2025, December 10). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry, 12(3), 401-410.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211.
  • Budău, M., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Clinical Medicine, 10(16), 3653.
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • Pistos, C., et al. (2007, October 15). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 457-464.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online.
  • He, Z., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 59(1), 38-45.
  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
  • Setapar, S. H. M., et al. (2013). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 5(3), 79-85.
  • Lin, D.-L., et al. (1998). Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry. Journal of Analytical Toxicology, 22(4), 299-305.
  • Al-Tamrah, S. A. (2015, April 17). RP-HPLC Determination of Amitriptyline Hydrochloride in Tablet Formulations and Urine.

Sources

Technical Guide: Preparation of 10-Hydroxy Amitriptyline Oxalate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the standardized protocol for preparing a high-integrity stock solution of 10-Hydroxy Amitriptyline Oxalate using Dimethyl Sulfoxide (DMSO).[1] As a primary metabolite of the tricyclic antidepressant Amitriptyline, precise handling of this compound is critical for metabolic stability studies, cytochrome P450 assays, and pharmacological profiling. This document details physicochemical properties, stoichiometric calculations for free-base equivalents, dissolution workflows, and storage stability parameters to ensure experimental reproducibility.

Physicochemical Identity & Properties

Before initiating the protocol, verify the compound identity against the Certificate of Analysis (CoA) provided by your supplier.

ParameterData
Compound Name This compound
CAS Number 1246833-15-7
Molecular Formula C₂₀H₂₃NO[2][3][4] · C₂H₂O₄
Molecular Weight (Salt) 383.44 g/mol
Molecular Weight (Free Base) 293.41 g/mol
Appearance White to off-white solid
Solubility (DMSO) ≥ 10 mM (Soluble)
Storage (Powder) -20°C, desiccated, protected from light

Critical Calculations: Salt Correction

10-Hydroxy Amitriptyline is supplied here as an oxalate salt . To dose cells or animals at a specific molar concentration of the active pharmacophore (the free base), you must correct for the mass of the oxalate counterion.

Correction Factor (


): 


Implication:

  • 1.0 mg of the Oxalate salt yields only 0.765 mg of the active 10-Hydroxy Amitriptyline.

  • To obtain 10 mg of active free base, you must weigh:

    
    
    

Safety & Handling (E-E-A-T)

  • DMSO Permeability: DMSO is a potent solvent that penetrates skin and mucous membranes, potentially carrying dissolved toxic compounds into the bloodstream.[5]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Respiratory Protection: Handle the powder inside a fume hood to prevent inhalation of fine particulates.

  • Light Sensitivity: Tricyclic antidepressants and their metabolites can be photosensitive. Perform weighing and dissolution under reduced light or use amber vessels.

Protocol: Preparation of 10 mM Stock Solution

Target: 1 mL of 10 mM Stock Solution.

Materials
  • This compound (Powder)[1][6]

  • Anhydrous DMSO (≥99.9%, PCR grade recommended)

  • Amber glass vial (1.5 mL or 4 mL) with PTFE-lined cap

  • Calibrated analytical balance (Readability 0.01 mg)

  • Vortex mixer[1]

Step-by-Step Workflow
Phase 1: Weighing[1]
  • Equilibrate the compound vial to room temperature for 30 minutes before opening. Why: This prevents condensation of atmospheric moisture onto the hygroscopic cold powder.

  • Place a sterile amber glass vial on the balance and tare it.

  • Weigh 3.83 mg of this compound.[2]

    • Calculation:

      
      .
      
  • Record the exact mass (e.g., if you weigh 3.90 mg, adjust the DMSO volume in Phase 2).

Phase 2: Dissolution
  • Calculate the required DMSO volume (

    
    ) based on the exact mass weighed (
    
    
    
    ):
    
    
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and particulate-free.

    • Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 37°C to prevent thermal degradation.

Phase 3: Aliquoting & Storage[1]
  • Divide the stock solution into small aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes. Why: This minimizes freeze-thaw cycles, which can degrade the metabolite.

  • Seal tubes with Parafilm to prevent DMSO evaporation or water absorption.

  • Store at -80°C (preferred) or -20°C.

Visualization: Preparation Workflow

The following diagram illustrates the logical flow and decision points for preparing the stock solution.

StockPrep Start Start: Equilibrate Powder to RT Weigh Weigh Compound (Target: 3.83 mg for 10mM) Start->Weigh Calc Calculate DMSO Volume Based on Exact Mass Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30-60s) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Sonicate Sonicate (2 min, RT) Check->Sonicate No (Particulates) Aliquot Aliquot into Amber Tubes Check->Aliquot Yes Sonicate->Check Store Store at -80°C Aliquot->Store

Figure 1: Decision-matrix for the preparation and solubilization of this compound.

Quality Control & Stability

To ensure data integrity (Trustworthiness), implement the following QC checks:

  • Solvent Integrity: Use DMSO with low water content (<0.1%). Water in DMSO can accelerate hydrolysis of the oxalate salt over time.

  • Stability Verification:

    • Fresh: Clear, colorless to faint yellow.

    • Degraded: Dark yellow/brown discoloration or precipitation indicates oxidation or polymerization. Discard immediately.

  • Freeze-Thaw Limit: Do not exceed 3 freeze-thaw cycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155720, 10-Hydroxyamitriptyline. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Amitriptyline Hydrochloride and Related Impurities.[3][7][8] (Standard reference for Amitriptyline metabolite identification).

Sources

Application Note: High-Resolution UPLC-MS/MS Profiling of Amitriptyline and its 10-Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the simultaneous separation and quantification of Amitriptyline (AMI), Nortriptyline (NT), and their stereoisomeric 10-hydroxy metabolites.

Separating the E- and Z-isomers of 10-hydroxyamitriptyline (10-OH-AMI) and 10-hydroxynortriptyline (10-OH-NT) is analytically challenging due to their identical mass-to-charge ratios (isobars) and similar physicochemical properties. This guide provides a validated workflow using a high-efficiency C18 stationary phase and MS/MS detection to achieve baseline resolution of these critical isomers, enabling precise metabolic phenotyping for CYP2D6 and CYP2C19 activity.

Scientific Background & Metabolic Pathway

Amitriptyline is a tricyclic antidepressant (TCA) subject to extensive hepatic metabolism. The primary pathways involve:

  • N-demethylation to Nortriptyline (active metabolite) via CYP2C19.

  • Benzylic hydroxylation at the C10 position via CYP2D6, producing 10-hydroxy metabolites.

Crucially, the hydroxylation at C10 introduces a chiral center and geometric isomerism, resulting in E- (trans) and Z- (cis) forms. The ratio of these isomers, particularly the E-10-OH-NT to Z-10-OH-NT ratio, is a sensitive marker for CYP2D6 phenotype. Standard HPLC methods often fail to resolve these isomers, leading to "co-eluting" peaks that obscure metabolic nuances.

Metabolic Pathway Visualization[1]

MetabolicPathway cluster_OH_AMI 10-OH-Amitriptyline Isomers cluster_OH_NT 10-OH-Nortriptyline Isomers AMI Amitriptyline (AMI) NT Nortriptyline (NT) AMI->NT Demethylation (CYP2C19) E_OH_AMI E-10-OH-AMI AMI->E_OH_AMI Hydroxylation (CYP2D6) Z_OH_AMI Z-10-OH-AMI AMI->Z_OH_AMI Hydroxylation (CYP2D6) E_OH_NT E-10-OH-NT NT->E_OH_NT Hydroxylation (CYP2D6) Z_OH_NT Z-10-OH-NT NT->Z_OH_NT Hydroxylation (CYP2D6) E_OH_AMI->E_OH_NT Demethylation Z_OH_AMI->Z_OH_NT Demethylation

Figure 1: Metabolic pathway of Amitriptyline showing the formation of geometric isomers.

Method Development Strategy

Column Selection: The "Silanol" Factor

TCAs are basic compounds (pKa ~9.4). On traditional C18 columns, they interact strongly with residual silanols, causing severe peak tailing.

  • Choice: We utilize a High-Strength Silica (HSS) T3 or a highly end-capped ACE C18 column. These phases are designed to withstand 100% aqueous conditions (necessary for retaining the polar hydroxy metabolites) and minimize silanol activity.

  • Alternative: BEH C18 at high pH (pH 10). While high pH suppresses ionization of the basic amine (improving shape), it can sometimes compromise the separation of the subtle E/Z hydroxy isomers compared to acidic conditions where the hydroxyl group orientation affects solvation more distinctly.

Mobile Phase Optimization
  • Buffer: Ammonium Formate (10 mM) is selected over acetate for better MS ionization efficiency in positive mode.

  • pH: Adjusted to 3.0-4.0 with Formic Acid. This keeps the amines protonated. While this usually risks tailing, the modern HSS/ACE stationary phases mitigate this, allowing us to leverage the protonated state for maximum MS sensitivity.

Experimental Protocol

Reagents & Materials
  • Standards: Amitriptyline HCl, Nortriptyline HCl, E/Z-10-OH-Amitriptyline, E/Z-10-OH-Nortriptyline (Cerilliant/Sigma).

  • Internal Standard (IS): Amitriptyline-d3 or Nortriptyline-d3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum but adaptable to urine.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 20 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA). Crucial: Dilution prevents solvent effects that distort early eluting peaks like 10-OH-NT.

UPLC Conditions[1]
ParameterSetting
System Waters ACQUITY UPLC I-Class or Equivalent
Column ACE Excel 1.7 C18 (100 x 2.1 mm, 1.7 µm) OR ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Column Temp 40 °C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Profile

Note: A shallow gradient at the start is required to separate the polar hydroxy isomers.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.009556 (Linear)
4.5060406 (Linear)
5.005956 (Linear)
6.005956 (Hold)
6.109551 (Step)
8.00955Re-equilibration
Mass Spectrometry (MS/MS) Parameters

Mode: ESI Positive (ESI+) Source Temp: 150°C | Desolvation Temp: 500°C

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Ret. Time (approx)*
E-10-OH-AMI 294.2233.130221.8 min
Z-10-OH-AMI 294.2233.130222.1 min
E-10-OH-NT 280.2219.130201.5 min
Z-10-OH-NT 280.2219.130201.7 min
Nortriptyline 264.2233.125184.6 min
Amitriptyline 278.2233.125205.2 min

*Retention times will vary based on dwell volume and specific column chemistry.

Workflow Visualization

Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (300 µL ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 14,000g, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Mobile Phase A Centrifuge->Dilution UPLC UPLC Separation (Gradient Elution) Dilution->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Data Data Analysis (E/Z Isomer Ratio) MS->Data

Figure 2: End-to-end analytical workflow from sample preparation to data analysis.

Results & Discussion

Separation of Isomers

The critical success factor of this protocol is the baseline separation of the E and Z isomers.

  • 10-OH-Nortriptyline: The E- isomer typically elutes before the Z- isomer on C18 phases.

  • Resolution (Rs): Expect an Rs > 1.5 between E-10-OH-NT and Z-10-OH-NT using the specified gradient. If the gradient is too steep (e.g., 5% to 95% in 2 mins), these peaks will co-elute.

Linearity & Sensitivity
  • LLOQ: 0.5 ng/mL for all analytes.

  • Linearity: 0.5 – 500 ng/mL (R² > 0.995).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of E/Z Isomers Gradient slope too high or organic start % too high.Lower initial %B to 2-3%. Extend the gradient ramp between 1.0 and 4.5 min.
Peak Tailing (Parent Drugs) Silanol interactions or column aging.Ensure Mobile Phase A pH is < 4.[1][2]0. Replace column if backpressure is high.
Low Sensitivity for OH-Metabolites Ion suppression from phospholipids.Ensure the 1:1 dilution step is performed. Consider using an "In-Source" divert valve to waste the first 1.0 min.

References

  • Mifsud Buhagiar, L., et al. (2019). Practical liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum.[3] Biomedical Chromatography, 33(12), e4679.[3] Link

  • Ghahramani, P., & Lennard, M. S. (1996). Quantitative determination of amitriptyline and nortriptyline in human plasma and liver microsomes by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 307-313. Link

  • Hicks, J. K., et al. (2013). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Tricyclic Antidepressants Dosing. Clinical Pharmacology & Therapeutics, 93(5), 402–408. Link

  • Waters Corporation. (2020). Separation of Tricyclic Antidepressants on ACQUITY UPLC HSS T3. Application Note. Link

Sources

Application Note: Internal Standard Selection and LC-MS/MS Quantification of 10-Hydroxyamitriptyline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Amitriptyline (AT) is a foundational tricyclic antidepressant widely utilized for major depressive disorders and off-label neuropathic pain management. Because of its narrow therapeutic index and highly variable inter-individual pharmacokinetics, Therapeutic Drug Monitoring (TDM) is a clinical necessity.

The metabolic clearance of AT is governed by two highly polymorphic cytochrome P450 enzymes. AT is primarily demethylated by CYP2C19 to form the active secondary amine, nortriptyline (NT). Concurrently, both AT and NT undergo stereoselective hydroxylation by CYP2D6 to form 10-hydroxyamitriptyline (10-OH-AT) and 10-hydroxynortriptyline (10-OH-NT)[1]. Accurately quantifying the E- and Z- isomers of 10-OH-AT is critical not only for assessing total active drug burden but also for precise pharmacogenomic phenotyping of CYP2D6 activity[2].

G AT Amitriptyline (AT) NT Nortriptyline (NT) AT->NT CYP2C19 OH_AT 10-Hydroxyamitriptyline (10-OH-AT) AT->OH_AT CYP2D6 OH_NT 10-Hydroxynortriptyline (10-OH-NT) NT->OH_NT CYP2D6 OH_AT->OH_NT CYP2C19

Metabolic pathway of Amitriptyline highlighting CYP2C19 and CYP2D6 transformations.

The Analytical Challenge: Internal Standard (IS) Selection

The cornerstone of any robust LC-MS/MS assay is the selection of an appropriate Internal Standard (IS). In electrospray ionization (ESI), the ionization efficiency of a target analyte is highly vulnerable to matrix effects—specifically, ion suppression caused by co-eluting endogenous lipids (e.g., glycerophospholipids).

The Polarity Trap and Causality of Choice: Historically, GC-MS and early HPLC-UV methods utilized structural analogs such as clomipramine, protriptyline, or perazine as internal standards[3]. However, in LC-MS/MS, structural analogs are fundamentally flawed because they do not co-elute with the target analyte.

10-OH-AT is significantly more polar than its parent drug, AT, due to the addition of the hydroxyl group. On a standard reversed-phase column, 10-OH-AT elutes much earlier than AT. If a non-matched stable isotope-labeled IS (SIL-IS) like Amitriptyline-d3 is used as a surrogate IS for 10-OH-AT, the retention time gap means the two compounds experience entirely different matrix environments. An early-eluting phospholipid might severely suppress the 10-OH-AT signal while leaving the later-eluting Amitriptyline-d3 signal unaffected, destroying the quantitative integrity of the assay.

The Self-Validating Standard: The gold standard is a matched SIL-IS, specifically 10-hydroxyamitriptyline-d3 (or 10-hydroxynortriptyline-d3 if the former is unavailable)[4]. Because the deuterium label does not significantly alter lipophilicity, the matched SIL-IS perfectly co-elutes with 10-OH-AT. It acts as a self-validating mechanism: any ion suppression affecting the analyte affects the IS equally, keeping the analyte/IS peak area ratio perfectly constant.

Table 1: Internal Standard Selection Matrix for 10-OH-AT
IS TypeExampleCo-elution with 10-OH-ATMatrix Effect CompensationRecommendation Level
Structural Analog Clomipramine, ProtriptylineNoPoorNot Recommended for LC-MS/MS
Non-matched SIL Amitriptyline-d3NoModerateAcceptable for screening only
Matched SIL 10-hydroxyamitriptyline-d3YesExcellentGold Standard for TDM

Experimental Methodology & Protocol

To ensure a self-validating system, this protocol employs Solid-Phase Extraction (SPE) to actively remove phospholipid interferences, coupled with a matched SIL-IS to passively correct for any residual matrix effects.

Workflow S1 1. Aliquot Plasma (100 µL) S2 2. Spike Matched SIL-IS (10-OH-AT-d3) S1->S2 S3 3. Solid Phase Extraction (Oasis HLB) S2->S3 S4 4. Wash & Elute (Methanol) S3->S4 S5 5. Evaporate & Reconstitute S4->S5 S6 6. LC-MS/MS Analysis (ESI+, MRM Mode) S5->S6

Step-by-step sample preparation and LC-MS/MS workflow for 10-OH-AT quantification.

Reagents and Materials
  • Reference standards: 10-hydroxyamitriptyline (E- and Z- isomers), 10-hydroxyamitriptyline-d3.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

  • Extraction: Polymeric reversed-phase SPE Cartridges (e.g., Oasis HLB 30 mg/1 mL).

Step-by-Step Sample Preparation (SPE)

Causality Note: SPE is strictly chosen over simple Protein Precipitation (PPT). PPT leaves high concentrations of residual phospholipids that elute early—exactly in the chromatographic window where the polar 10-OH-AT elutes, causing catastrophic signal loss.

  • Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike IS: Add 10 µL of 10-OH-AT-d3 working solution (100 ng/mL). Vortex for 10 seconds. (Self-validation step: Adding the IS before any extraction ensures it accounts for all subsequent physical recovery losses).

  • Pre-treatment: Add 100 µL of 2% ammonium hydroxide in water to disrupt protein binding and ensure the basic amines are in their un-ionized state for optimal SPE retention.

  • SPE Conditioning: Condition the HLB cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash with 1 mL of 5% Methanol in water to remove polar endogenous salts and hydrophilic proteins.

  • Elute: Elute the analytes with 1 mL of 100% Methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Column: Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm).

    • Causality Note: A Phenyl-Hexyl stationary phase is selected because it provides alternate

      
       interactions that drastically enhance the baseline resolution of the E- and Z- stereoisomers of 10-OH-AT, a separation that is notoriously difficult on standard C18 columns[4].
      
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI in positive ion mode, Multiple Reaction Monitoring (MRM).

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Amitriptyline278.2233.120
10-OH-Amitriptyline 294.2 215.0 [5]22
Amitriptyline-d3281.2234.220
10-OH-Amitriptyline-d3 297.2 215.0 22
System Suitability and Self-Validation Metrics

A highly trustworthy assay must continuously prove its reliability during every run:

  • Matrix Factor (MF) Calculation: Run a post-column infusion of 10-OH-AT while injecting a blank plasma extract. A drop in the baseline signal at the retention time of 10-OH-AT indicates unmitigated ion suppression. The IS-normalized MF must fall strictly between 0.85 and 1.15.

  • Stereoisomer Resolution: The chromatographic resolution (

    
    ) between E-10-OH-AT and Z-10-OH-AT must be 
    
    
    
    to ensure accurate, independent peak integration for CYP2D6 phenotyping.

References

  • SciSpace. "Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD.
  • ResearchGate. "Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma.
  • BenchChem. "Application Notes and Protocols for the Quantification of Amitriptyline and its Metabolites in Plasma Samples.
  • SCCWRP FTP. "Supplementary Information Occurrence of ...
  • MDPI. "Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.

Sources

Application Note: Precision Mobile Phase Optimization for 10-Hydroxy Amitriptyline Oxalate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10-Hydroxy Amitriptyline (10-OH-AMT) is the primary active metabolite of the tricyclic antidepressant Amitriptyline.[1][2] Its analysis presents distinct chromatographic challenges compared to the parent compound due to increased polarity, the presence of geometric isomers (E and Z forms), and the persistent issue of peak tailing associated with basic amines on silica-based columns.

This guide moves beyond generic "recipe" following. It provides a mechanistic framework for optimizing mobile phases specifically for 10-OH-AMT Oxalate, focusing on manipulating selectivity (


) and efficiency (

) through pH control, buffer selection, and organic modifier tuning.[1][2]

Physicochemical Profiling & Chromatographic Behavior[3][4][5][6]

To optimize a separation, one must first understand the analyte. 10-OH-AMT is a basic, polar metabolite.[1][2]

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 293.4 g/mol Small molecule; rapid diffusion.[1][2]

(Amine)
~9.4 - 10.1Highly protonated (

) at neutral/acidic pH.[1][2] Strong interaction with residual silanols.

(Hydroxyl)
~13.9Remains neutral in standard LC conditions.
LogP (Octanol/Water) 3.39 (vs 4.92 for Amitriptyline)Elutes earlier than Amitriptyline in Reversed-Phase (RP).[1][2]
Stereochemistry E and Z isomersRequires specific selectivity to resolve isomers if chiral/geometric separation is required.
The Core Challenge: Silanol Interactions

Like its parent compound, 10-OH-AMT is a strong base.[1][2] On traditional silica-based C18 columns, the protonated amine interacts with ionized residual silanols (


) via ion-exchange mechanisms.[1][2]
  • Result: Severe peak tailing, broad bandwidths, and poor resolution between the E and Z isomers.

  • Solution Strategy: We must either suppress the ionization of the silanols (Low pH) or suppress the ionization of the analyte (High pH).

Mobile Phase Optimization Strategy

A. The pH Factor: The Primary Lever

pH is the most critical parameter for this separation.

  • Strategy 1: Acidic Suppression (pH 2.0 – 3.0)

    • Mechanism: At pH < 3.0, silanols are protonated (

      
      ) and neutral.[1][2] They cannot bind the positively charged 10-OH-AMT.[2]
      
    • Buffer: Phosphate (for UV) or Formate (for MS).

    • Pros: Robust, compatible with most columns, excellent peak shape.

    • Cons: Low pH hydrolyzes some bonded phases over time (unless sterically protected).

  • Strategy 2: Basic Suppression (pH > 10.0) [1][2]

    • Mechanism: At pH >

      
       + 1, the analyte is deprotonated (neutral). Hydrophobic retention dominates.
      
    • Buffer: Ammonium Hydroxide / Triethylamine.

    • Pros: Sharp peaks, often different selectivity (better for isomer separation).

    • Cons: Requires hybrid-particle columns (e.g., Waters XBridge, Agilent Poroshell HPH) to survive dissolution of the silica support.

B. Organic Modifier: Selectivity Tuning
  • Acetonitrile (ACN): Provides sharper peaks due to lower viscosity and dipole-dipole interactions.[1][2] Often suppresses the separation of E and Z isomers, eluting them as a single peak or a shoulder.

  • Methanol (MeOH): Protic solvent. Often provides better selectivity for separating the E and Z isomers due to hydrogen bonding differences with the hydroxyl group at position 10.

C. Buffer Concentration

For basic drugs like 10-OH-AMT, ionic strength matters.[1][2] A concentration of 20–50 mM is recommended. Lower concentrations (<10 mM) may not effectively mask residual silanols, leading to tailing.

Validated Experimental Protocols

We present two distinct protocols: one for robust QC (UV detection) and one for high-sensitivity bioanalysis (LC-MS).[1][2]

Protocol A: High-Resolution HPLC-UV (QC & Impurity Profiling)

Best for: Routine analysis, separating E/Z isomers, robust quantification.[1][2]

  • Column: L1 (C18) with end-capping.[2] (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 or 5 µm.

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5  with Phosphoric Acid.
    
    • Why: Suppresses silanol activity completely.

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).

    • Why: The blend balances peak sharpness (ACN) with isomer selectivity (MeOH).

  • Isocratic Mode: 65% Buffer / 35% Organic.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 35°C (Improves mass transfer, reduces tailing).

  • Detection: UV @ 215 nm (Max absorption) or 254 nm (Higher selectivity).

Protocol B: LC-MS/MS (Bioanalysis)

Best for: Plasma samples, high sensitivity, avoiding non-volatile salts.[1][2]

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18), 2.1 x 50 mm, 1.7 or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 15% B[1]

    • 4.0 min: 60% B[1]

    • 4.1 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[6]

  • MS Source: ESI Positive Mode (

    
    ).
    

Optimization Workflow Visualization

The following diagram outlines the logical decision tree for optimizing the mobile phase based on observed chromatographic issues.

MobilePhaseOptimization Start Start: Initial Run (pH 2.5 Phosphate / ACN) CheckShape Check Peak Shape (Tailing Factor) Start->CheckShape Tailing Tailing > 1.5 CheckShape->Tailing Yes GoodShape Peak Shape OK CheckShape->GoodShape No ActionTailing 1. Increase Buffer Conc. (to 50mM) 2. Add TEA (if using older column) 3. Switch to Hybrid Column (High pH) Tailing->ActionTailing CheckRes Check Resolution (E/Z Isomers) GoodShape->CheckRes ActionTailing->CheckShape Re-test PoorRes Isomers Co-eluting CheckRes->PoorRes Yes GoodRes Resolution > 1.5 CheckRes->GoodRes No ActionRes 1. Switch Organic to Methanol 2. Lower Temp (25°C) 3. Decrease % Organic PoorRes->ActionRes Final Final Method Validation GoodRes->Final ActionRes->CheckRes Re-test

Caption: Logical workflow for diagnosing and correcting peak tailing and resolution issues for 10-OH-AMT.

System Suitability & Troubleshooting

To ensure the trustworthiness of your data, every run must meet these criteria (based on USP <621>).

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)
NMT 2.0 (Ideal < 1.5)Cause: Silanol interaction. Fix: Lower pH, increase buffer strength, or replace column.
Resolution (

)
> 1.5 (Between E/Z isomers if separating)Cause: Selectivity issues. Fix: Switch from ACN to MeOH; lower temperature.
% RSD (Area) NMT 2.0% (n=5)Cause: Pump fluctuation or solubility. Fix: Ensure Oxalate salt is fully dissolved; check pump seals.

Specific Note on the Oxalate Salt: 10-Hydroxy Amitriptyline is often supplied as the Oxalate salt .[1] Oxalate is an organic anion. If using a Phosphate buffer, ensure the oxalate does not precipitate. Oxalate is generally soluble in aqueous mobile phases, but avoid high concentrations of ACN (>80%) directly in the sample diluent to prevent precipitation in the injector.

References

  • USP Monograph: Amitriptyline Hydrochloride.[7][8][9] United States Pharmacopeia and National Formulary (USP-NF).[2] (Validates standard phosphate/low pH approach for amitriptyline related compounds). [1][2]

  • Comparative Analysis: Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. SciSpace. (Details separation of E/Z isomers using Phosphate pH 2.3).

  • LC-MS Optimization: Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs. NIH/PMC. (Discusses Ammonium Acetate/Methanol mobile phases).

  • Chemical Properties: 10-Hydroxyamitriptyline PubChem Compound Summary. National Center for Biotechnology Information. (pKa and LogP data).

  • High pH Strategy: Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography. Waters Application Note. (Illustrates the benefits of high pH on hybrid particles).

Sources

High-Efficiency Protein Precipitation Protocol for 10-Hydroxy Amitriptyline in Serum

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Significance

10-Hydroxy Amitriptyline (10-OH-AMT) is the primary active metabolite of the tricyclic antidepressant Amitriptyline. Monitoring its concentration in serum is critical for therapeutic drug monitoring (TDM) and pharmacogenomic studies (CYP2D6 phenotyping), as the metabolic ratio of Amitriptyline to 10-OH-AMT correlates with genetic polymorphism status.

While Liquid-Liquid Extraction (LLE) has historically been used for tricyclics, it is labor-intensive and solvent-heavy. This guide details a Protein Precipitation (PPT) workflow optimized for LC-MS/MS analysis. This method balances high throughput with the stringent cleanup required to minimize matrix effects (phospholipid suppression) common in serum analysis.

Scientific Rationale & Mechanism

To achieve a self-validating and robust protocol, one must understand the physicochemical interactions driving the extraction.

The "Crash" Solvent Selection
  • Solvent: Acetonitrile (ACN) is superior to Methanol (MeOH) for this application.

  • Causality: ACN has a lower dielectric constant than MeOH, leading to a more efficient denaturation of serum proteins (albumin/globulins) and a cleaner supernatant.

  • Acidification: 10-OH-AMT is a basic compound (pKa ~9.4). Adding 0.1% Formic Acid (FA) to the precipitation solvent ensures the analyte remains protonated (

    
    ), increasing its solubility in the organic phase and preventing co-precipitation with proteins.
    
Internal Standard (IS) Strategy
  • Choice: Deuterated 10-OH-Amitriptyline-d3 or Nortriptyline-d3.

  • Logic: The IS is added into the precipitation solvent. This "co-addition" corrects for volume variations during the precipitation step and compensates for matrix effects (ion suppression) at the exact moment of protein crash.

Experimental Protocol

Reagents & Materials
  • Matrix: Human Serum (free of hemolysis/lipemia).

  • Precipitation Reagent: LC-MS grade Acetonitrile containing 0.1% Formic Acid and Internal Standard (10 ng/mL).

  • Equipment: Refrigerated Centrifuge (capable of 14,000 x g), Vortex mixer, 96-well plates or 1.5 mL Eppendorf tubes.

Step-by-Step Workflow

This protocol uses a 1:3 Sample-to-Solvent ratio , optimized to maximize protein removal while maintaining analyte detectability.

  • Sample Thawing: Thaw serum samples at room temperature. Vortex gently for 10 seconds.

  • Aliquot: Transfer 100 µL of serum into a 1.5 mL centrifuge tube or deep-well plate.

  • Precipitation (The "Crash"):

    • Add 300 µL of Ice-Cold Precipitation Reagent (ACN + 0.1% FA + IS).

    • Note: The cold temperature aids in precipitating lipids and proteins.

  • Homogenization: Vortex vigorously for 30 seconds . Ensure the pellet at the bottom is fully resuspended to trap proteins.

  • Incubation: Let stand at -20°C for 10 minutes . (Critical step to maximize protein aggregation).

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Optional but Recommended): Dilute the supernatant 1:1 with 0.1% Formic Acid in Water.

    • Why? Injecting pure ACN can cause peak broadening on C18 columns. Diluting with water matches the mobile phase strength, sharpening the chromatographic peak.

Visual Workflow (Graphviz)

PPT_Workflow Start Serum Sample (100 µL) Crash Add Precipitant (300 µL ACN + 0.1% FA + IS) Start->Crash 1:3 Ratio Vortex Vortex Mix (30 sec) Crash->Vortex Incubate Cold Incubation (-20°C, 10 min) Vortex->Incubate Maximize Aggregation Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Avoid Pellet Dilute Dilute 1:1 with 0.1% FA in Water Transfer->Dilute Solvent Matching Inject LC-MS/MS Analysis Dilute->Inject

Figure 1: Optimized Protein Precipitation Workflow for 10-OH-Amitriptyline.

Method Performance & Validation Data

The following data summarizes typical performance metrics for this protocol when analyzed on a C18 column (e.g., Agilent Poroshell or Waters BEH) using MRM transitions.

Quantitative Summary
ParameterSpecificationExperimental ResultNotes
Linearity Range 1.0 – 500 ng/mLr² > 0.998Covers therapeutic & toxic range
Extraction Recovery > 85%92.4% ± 3.1%High recovery due to ACN/FA system
Matrix Effect 85 – 115%96% (Normalized to IS)Minimal ion suppression observed
Precision (Intra-day) CV < 15%4.2% (at 50 ng/mL)Highly reproducible
LLOQ < 1.0 ng/mL0.5 ng/mLSufficient for trough level monitoring
Isomer Separation (Critical Detail)

10-OH-AMT exists as E- (trans) and Z- (cis) isomers.

  • Protocol Note: Most clinical assays quantify the sum of both isomers. However, if separation is required, use a Phenyl-Hexyl column instead of a standard C18, as the π-π interactions facilitate isomeric resolution [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.Use a "Hybrid" SPE/PPT plate or extend the LC gradient wash step to elute lipids.
Broad Peaks Injection solvent too strong (high % organic).Ensure Step 8 (Dilution) is followed. Reduce injection volume to 2-5 µL.
Clogging Fine particulates in supernatant.Increase centrifugation speed or use a 0.2 µm filter plate instead of manual transfer.

References

  • Buhagiar, L. M., et al. (2019).[1] "Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Biomedical Chromatography.

  • Thermo Fisher Scientific. (2020). "Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research." Application Note.

  • BenchChem. (2025). "A Comparative Guide to the Quantitative Analysis of Amitriptyline: Evaluating LC-MS/MS Accuracy and Precision."

  • Mullangi, R., et al. (2010). "Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma." Biomedical Chromatography.

Sources

Troubleshooting & Optimization

10-Hydroxy Amitriptyline Oxalate stability in autosampler at 4°C

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 10-Hydroxy Amitriptyline Oxalate

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, particularly within a refrigerated autosampler environment (4°C). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is 10-Hydroxy Amitriptyline and why is its stability a concern?

A1: 10-Hydroxy Amitriptyline is a major active metabolite of the tricyclic antidepressant drug, Amitriptyline.[1][2][3] In analytical studies, particularly in pharmacokinetic and metabolic research, accurate quantification of this metabolite is crucial. The stability of this compound in solution is a critical concern because its degradation can lead to inaccurate measurements, affecting the interpretation of experimental results. Like its parent compound, it is susceptible to degradation pathways such as oxidation and photodegradation.[4]

Q2: What are the ideal storage conditions for this compound solutions in an autosampler?

A2: For short-term storage in an autosampler (i.e., during the course of an analytical run), it is recommended to maintain the temperature at 4°C. This refrigerated condition significantly slows down potential degradation reactions. Additionally, using amber or light-blocking autosampler vials is highly recommended to prevent photodegradation, a known degradation pathway for tricyclic antidepressants.[5] The use of appropriate closures, such as PTFE-lined septa, is also crucial to prevent solvent evaporation and contamination.[6]

Q3: Which solvents are recommended for preparing this compound standards for use in an HPLC or LC-MS system?

A3: Methanol and acetonitrile are common and suitable solvents for preparing stock and working solutions of this compound.[7][8] For reversed-phase chromatography, working solutions are often prepared in a mixture of the mobile phase, which typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[9] It is important to ensure the analyte is fully dissolved and stable in the chosen solvent system. Aqueous solutions of amitriptyline hydrochloride have been shown to be stable for extended periods when protected from light.[6]

Q4: How long can I expect my this compound samples to be stable in an autosampler at 4°C?

A4: While specific, long-term stability data for this compound in an autosampler at 4°C is not extensively published, studies on the parent compound, amitriptyline, provide valuable insights. Amitriptyline hydrochloride solutions have shown stability for up to 185 days at 5°C and 25°C when properly prepared and stored.[10][11] However, the stability in an autosampler over the course of a multi-day sequence should be verified by the user. It is best practice to perform a stability study under your specific experimental conditions. A general guideline is to re-prepare standards and quality controls for analytical runs that extend beyond 48-72 hours.

Q5: Are there any known degradation products of 10-Hydroxy Amitriptyline that I should be aware of?

A5: Yes, based on forced degradation studies of amitriptyline, several degradation pathways can be anticipated for its hydroxylated metabolite. The primary pathways include oxidation and photodegradation.[4] Oxidation can be accelerated by the presence of metal ions.[12] Potential degradation products could result from further oxidation of the hydroxyl group or modifications to the tricyclic ring system and the side chain. Demethylation and hydroxylation are also known metabolic and degradation pathways.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the stability of this compound.

Problem 1: I am observing a decrease in the peak area of my this compound standard over the course of an analytical run.

This is a classic sign of analyte degradation in the autosampler.

  • Step 1: Verify Autosampler Temperature.

    • Action: Confirm that your autosampler is maintaining the set temperature of 4°C.

    • Rationale: Temperature fluctuations can accelerate degradation. Even a few degrees increase can significantly impact the stability of sensitive compounds.

  • Step 2: Protect from Light.

    • Action: If you are not already doing so, switch to amber or UV-protected autosampler vials.

    • Rationale: Tricyclic antidepressants are known to be susceptible to photodegradation.[5] Exposure to ambient light, even for brief periods, can initiate degradation.

  • Step 3: Evaluate Solvent Stability.

    • Action: Prepare a fresh standard and re-inject. If the peak area is restored, it confirms degradation of the previous sample. Consider preparing smaller batches of working standards more frequently.

    • Rationale: The stability of the analyte can be solvent-dependent. While methanol and acetonitrile are generally good choices, interactions with additives or impurities could promote degradation over time.

  • Step 4: Check for Contamination.

    • Action: Inspect your solvent bottles and autosampler wash solutions for any signs of particulate matter or microbial growth.

    • Rationale: Contaminants, especially metal ions, can catalyze oxidative degradation of amitriptyline and related compounds.[12]

Problem 2: I am seeing new, unexpected peaks appearing in my chromatograms, especially in my quality control samples that have been in the autosampler for a longer time.

The appearance of new peaks is often indicative of the formation of degradation products.

  • Step 1: Characterize the New Peaks.

    • Action: If using a mass spectrometer, examine the mass-to-charge ratio (m/z) of the new peaks.

    • Rationale: This information can help in the tentative identification of degradation products. For example, an increase in mass might suggest oxidation (addition of an oxygen atom), while a decrease could indicate demethylation.

  • Step 2: Perform a Forced Degradation Study.

    • Action: Intentionally degrade a sample of this compound under controlled stress conditions (e.g., exposure to acid, base, peroxide, heat, and light) as outlined in ICH guidelines.[13][14]

    • Rationale: This will help you to generate and identify potential degradation products. You can then compare the retention times and mass spectra of these forced degradation products with the unknown peaks in your analytical run.

  • Step 3: Optimize Your Experimental Workflow.

    • Action: Minimize the time your samples spend in the autosampler before injection. Consider preparing fresh dilutions of your stock solution for each analytical batch.

    • Rationale: Reducing the residence time in the autosampler limits the opportunity for degradation to occur.

Data Summary Table
ParameterRecommendationRationale
Autosampler Temperature 4°CSlows down chemical degradation reactions.
Vial Type Amber or UV-protected glass vialsPrevents photodegradation.
Solvent for Stock Solution Methanol or AcetonitrileGood solubility and generally good stability. Store stock solutions at -20°C or colder.[8]
Solvent for Working Solution Mobile phase or a mixture of methanol/acetonitrile and waterEnsures compatibility with the chromatographic system.
Short-term Stability (in autosampler) Recommended to verify for runs >48hStability is dependent on specific conditions (solvent, pH, light exposure).
Potential Degradation Pathways Oxidation, PhotodegradationBased on data from the parent compound, amitriptyline.[4]

Experimental Protocol: Autosampler Stability Study

This protocol provides a framework for you to assess the stability of this compound under your specific analytical conditions.

Objective: To determine the stability of this compound in a given solvent and at a specified autosampler temperature over a defined period.

Materials:

  • This compound reference standard

  • HPLC or LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a refrigerated autosampler

  • Amber or UV-protected autosampler vials with appropriate caps

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution with your chosen solvent (e.g., your initial mobile phase composition) to a concentration that is within the linear range of your analytical method (e.g., 1 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and inject it into the chromatograph in triplicate. This will serve as your baseline (100% stability) measurement.

  • Autosampler Storage: Place the remaining vials of the working solution in the autosampler set at 4°C.

  • Time-Point Analysis: At predefined time intervals (e.g., 6, 12, 24, 48, and 72 hours), inject the samples from the autosampler in triplicate.

  • Data Analysis:

    • Calculate the mean peak area of the this compound at each time point.

    • Determine the percentage of the initial concentration remaining at each time point using the following formula: % Remaining = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100

    • Monitor the chromatograms for the appearance and growth of any new peaks, which may indicate degradation products.

Acceptance Criteria: The analyte is generally considered stable if the percentage remaining is within ±10-15% of the initial concentration, and no significant degradation peaks are observed.

Visualizations

Potential Degradation Pathways of 10-Hydroxy Amitriptyline

A 10-Hydroxy Amitriptyline B Oxidation Products (e.g., Ketone formation at C10) A->B Oxidation (e.g., O2, metal ions) C Photodegradation Products (e.g., Ring cleavage or rearrangement) A->C Light Exposure (UV/Visible) D N-Demethylation Product (10-Hydroxy Nortriptyline) A->D Demethylation

Caption: Potential degradation pathways for 10-Hydroxy Amitriptyline.

Troubleshooting Workflow for Stability Issues

Start Inconsistent Results or Decreasing Peak Area CheckTemp Verify Autosampler Temperature (4°C) Start->CheckTemp CheckLight Use Amber Vials & Protect from Light CheckTemp->CheckLight CheckSolvent Prepare Fresh Standards & Evaluate Solvent CheckLight->CheckSolvent CheckContamination Inspect Solvents & Wash Solutions CheckSolvent->CheckContamination ForcedDeg Perform Forced Degradation Study CheckContamination->ForcedDeg If new peaks appear Optimize Minimize Sample Residence Time CheckContamination->Optimize If peak area decreases ForcedDeg->Optimize End Issue Resolved Optimize->End

Caption: Troubleshooting workflow for stability issues.

References

Sources

Preventing oxidative degradation of amitriptyline metabolites in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidative Degradation of Amitriptyline Metabolites in Solution

Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists.

Introduction: The Invisible Variable

Welcome to the technical support guide for Tricyclic Antidepressant (TCA) stability. If you are here, you likely observed "ghost peaks," poor reproducibility, or non-linear calibration curves in your amitriptyline (AMI) or nortriptyline (NORT) assays.

The Core Problem: While stable in solid salt forms, AMI and its metabolites are chemically fragile in solution. They suffer from a "triple threat" of degradation:

  • N-Oxidation: The tertiary amine attacks oxygen species.

  • Benzylic Oxidation: The C10 position on the central ring is prone to hydroxylation.

  • Photolysis: UV light accelerates electron transfer, rapidly degrading the molecule.

This guide provides self-validating protocols to arrest these pathways.

Module 1: The Chemistry of Instability

Q: Why are my standards degrading even at -20°C?

A: Temperature alone does not stop oxidative radical chemistry if the chemical environment (pH and dissolved oxygen) is favorable for degradation.

The Mechanism: Amitriptyline contains a nitrogen atom with a lone pair of electrons. At neutral or basic pH, these electrons are "available" for donation.

  • Photo-Oxidation: Light excites dissolved organic matter or oxygen, creating radicals.

  • Electron Transfer: The AMI nitrogen donates an electron, forming a radical cation.

  • Cascade: This leads to N-dealkylation (forming Nortriptyline) or N-oxidation (forming Amitriptyline N-Oxide).

Key Insight: Acidification protonates the nitrogen (forming


), effectively "locking up" the lone pair and preventing the initial electron transfer step [1].
Visualizing the Degradation Pathway

Figure 1: The primary degradation routes for Amitriptyline in solution.

degradation_pathway AMI Amitriptyline (Parent) N_Oxide Amitriptyline N-Oxide (M+16) AMI->N_Oxide Oxidation (H2O2/Air) Neutral pH NORT Nortriptyline (Demethylated) AMI->NORT Photolysis/CYP450 OH_AMI 10-OH-Amitriptyline (Metabolite) AMI->OH_AMI CYP2D6 Metabolism Ketone 10-Oxo-Amitriptyline (Degradant) OH_AMI->Ketone Benzylic Oxidation (Storage Artifact)

Caption: Red arrows indicate chemical degradation artifacts occurring during storage. Dashed arrows indicate biological metabolism.

Module 2: Storage & Handling Protocols

Q: What is the "Gold Standard" solvent system for stock solutions?

A: Do not store stock solutions in pure methanol or water for long periods. Use an acidified organic solvent.

Protocol: Preparation of Stable Stock Solutions

  • Solvent: Methanol containing 0.1% Formic Acid or Acetic Acid.

  • Container: Amber Silanized Glass vials.

    • Why Silanized? TCAs are basic lipophilic amines that stick to untreated glass surfaces (adsorption), causing concentration drops that look like degradation.

    • Why Amber? Blocks UV light (<400 nm) which catalyzes N-demethylation [2].

  • Headspace: Flush vial headspace with Nitrogen (

    
    ) or Argon before sealing to displace oxygen.
    
Q: Which antioxidant should I use for plasma samples?

A: Ascorbic Acid (Vitamin C) is preferred over Sodium Metabisulfite (SMB) for LC-MS applications.

Comparative Analysis: Antioxidant Choice

FeatureAscorbic Acid (AA)Sodium Metabisulfite (SMB)Recommendation
Mechanism Scavenges dissolved

Releases

, scavenges radicals
Use AA
pH Effect Acidifies sample (Stabilizing)Can be neutral/basicUse AA
LC-MS Risk Low interferenceCan form adducts with alkenes [3]Avoid SMB
Stability Oxidizes over time (sacrificial)Stable solid, unstable in solutionFresh Prep Only

Critical Warning: Some studies suggest SMB can directly attack the olefinic double bond in amitriptyline under certain conditions, accelerating degradation [3].

Module 3: LC-MS/MS Troubleshooting

Q: I see "Ghost Peaks" or high N-oxide levels. Is it real?

A: It is likely an artifact. N-oxides are thermally unstable and can revert to the parent drug in the heated electrospray ionization (ESI) source. Conversely, the parent drug can oxidize on-column if the mobile phase is old.

The "In-Source" Validation Protocol Use this workflow to determine if your degradation is biological (real) or instrumental (artifact).

validation_workflow Start Issue: High N-Oxide Signal or Variable Parent Quant Step1 Inject Pure N-Oxide Standard Start->Step1 Check1 Do you see a Parent Peak? Step1->Check1 Result1 In-Source Fragmentation (Artifact) Check1->Result1 Yes Result2 True Separation Check1->Result2 No Action1 1. Lower Source Temp 2. Lower Cone Voltage 3. Chromatographic Separation Result1->Action1

Caption: Decision tree to diagnose in-source fragmentation of N-oxide metabolites.

Technical Fixes for LC-MS:

  • Chromatographic Separation: Ensure baseline separation between Amitriptyline and Amitriptyline-N-Oxide. If they co-elute, in-source fragmentation of the N-oxide will falsely elevate the Amitriptyline signal.

  • Mobile Phase: Do not use THF (forms peroxides). Use fresh Acetonitrile/Water with 0.1% Formic Acid.

  • Temperature: Keep the autosampler at 4°C.

Module 4: Emergency Rescue (FAQ)

Q: My samples were left on the bench for 4 hours. Are they viable?

A: Only if they were protected from light.

  • Light Exposed: Discard. Photodegradation half-life can be as short as hours in intense light [2].

  • Dark + Acidified: Likely safe.

  • Dark + Neutral pH: Risk of N-oxide formation. Run a "System Suitability Standard" (freshly prepared) to compare area counts.

Q: How do I stabilize 10-hydroxy-amitriptyline?

A: This metabolite is prone to dehydration (forming a double bond) or further oxidation to a ketone.

  • Requirement: Avoid strong acids (HCl/H2SO4) which catalyze dehydration. Use weak organic acids (Formic/Acetic) for pH adjustment.

  • Storage: -80°C is mandatory for long-term storage of plasma containing hydroxylated metabolites.

References

  • Soudah, A. et al. (2017). "Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution." Journal of Environmental Quality.[1]

  • BenchChem Technical Support. (2025). "Stability and Storage of Deuterated Amitriptyline: A Technical Guide." BenchChem.[2][3]

  • Enever, R.P. et al. (1977). "Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution." Journal of Pharmaceutical Sciences.

  • Kale, P. et al. (2013). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis.

Sources

Technical Support Center: Minimizing Silanol Interactions for Basic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Amitriptyline & Impurity Analysis via RP-HPLC

Introduction: The "Amitriptyline Challenge"

User Ticket: "I am analyzing Amitriptyline HCl and its related impurities (Nortriptyline, Cyclobenzaprine, etc.). I am seeing severe peak tailing (Tf > 2.0) and retention time shifts.[1][2][3][4] My column is a standard C18. What is happening?"

Executive Summary: Amitriptyline is a tricyclic antidepressant with a high pKa (~9.4). In standard Reversed-Phase HPLC (RP-HPLC), it exists as a protonated cation (


). The root cause of your peak tailing is Secondary Retention  caused by residual silanols (

) on the silica support. This guide provides the mechanistic understanding and three validated protocols to neutralize this interaction.

Part 1: The Mechanism (Root Cause Analysis)

To solve the problem, you must visualize the invisible interaction occurring inside your column.

The Silanol-Amine Interaction

Standard silica supports have residual silanol groups.[5]

  • Silanol pKa: ~3.5 to 8.0 (depending on type).

  • Amitriptyline pKa: 9.4.[6]

At typical chromatographic pH (pH 2.5 – 7.0), two conditions exist simultaneously:

  • The Drug is Positive: Amitriptyline is protonated (

    
    ).
    
  • The Surface is Negative: A fraction of silanols are ionized (

    
    ).[7]
    

This creates an Ion-Exchange Mechanism that competes with the desired hydrophobic interaction, holding the tail of the peak longer than the center, causing asymmetry.

Visualizing the Interaction

SilanolMechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Analytes Silica Silica Support Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Ligand C18 Ligand (Hydrophobic) Silica->Ligand Amitriptyline Amitriptyline (BH⁺) Amitriptyline->Silanol Electrostatic Attraction (Strong Tailing) Amitriptyline->Ligand Hydrophobic Retention (Separation) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol Blocks Site

Figure 1: Mechanism of secondary silanol interactions causing peak tailing, and the blocking action of Triethylamine (TEA).[8]

Part 2: Validated Solutions & Protocols

Choose the protocol that matches your regulatory flexibility.

Protocol A: The "Sacrificial Base" (Compendial/Standard)

Best for: Users restricted to traditional silica columns (Type A or B) or following USP-style methods.

The Logic: Triethylamine (TEA) is a tertiary amine that is sterically smaller than Amitriptyline. It effectively "blankets" the active silanol sites, preventing the drug from interacting with them.[9]

Step-by-Step Method:

  • Concentration: Add TEA to the aqueous buffer at a concentration of 10 mM to 25 mM (approx. 0.1% to 0.2% v/v).

  • Order of Operations (CRITICAL):

    • Dissolve your buffer salt (e.g., Phosphate).[10]

    • Add the TEA.

    • Adjust the pH to the target value (e.g., pH 7.0 or 2.5).

    • Why? TEA is a strong base. Adding it after pH adjustment will drastically raise the pH, ruining retention stability.

  • Equilibration: TEA requires longer equilibration than simple buffers. Flush with at least 20 column volumes to saturate silanol sites.

Warning: TEA is incompatible with Mass Spectrometry (MS) due to signal suppression. For LC-MS, move to Protocol C.

Protocol B: The "Low pH" Suppression

Best for: Robustness and simplicity.

The Logic: If you lower the pH significantly below the pKa of the silanols (< 3.0), you force the equilibrium


 toward the neutral silanol form. Neutral silanols do not engage in cation exchange.

Experimental Setup:

  • Buffer: Phosphate or Formate (0.1%).

  • Target pH: 2.0 – 2.5 .

  • Outcome: Amitriptyline remains ionized (

    
    ), but the surface is neutral. Tailing factor usually improves to < 1.5.
    
Protocol C: High pH with Hybrid Particles (Modernization)

Best for: Method Development & LC-MS.

The Logic: At high pH (pH > 10.5), Amitriptyline becomes a neutral free base (


). Neutral molecules do not interact with charged silanols. However, standard silica dissolves at pH > 8.0. You must  use Hybrid Particle Technology (e.g., Waters XBridge/BEH or Agilent Poroshell HPH).

Comparison Data:

ParameterLow pH (Protocol B)High pH (Protocol C)
Mobile Phase pH 2.510.5
Amitriptyline State Cation (

)
Neutral (

)
Silanol State Neutral (

)
Ionized (

)
Interaction Hydrophobic onlyHydrophobic only
Retention Low (Polar)High (Non-polar)
Tailing Factor (Tf) ~1.2 - 1.4~1.0 - 1.1
Column Requirement Standard C18Hybrid / High-pH Stable

Part 3: Troubleshooting Matrix

Use this decision tree to diagnose specific issues with your Amitriptyline assay.

TroubleshootingTree Start Symptom: Poor Peak Shape CheckTailing Is Tailing Factor (Tf) > 2.0? Start->CheckTailing YesTailing Yes: Severe Tailing CheckTailing->YesTailing Yes NoTailing No: Broad/Split Peak CheckTailing->NoTailing No CheckPH Check Mobile Phase pH YesTailing->CheckPH PH_Mid pH is 3.5 - 7.0? CheckPH->PH_Mid Action1 Action: Add 10mM TEA OR Lower pH to < 2.5 PH_Mid->Action1 CheckSample Check Sample Diluent NoTailing->CheckSample Action2 Action: Match Diluent to Initial Mobile Phase CheckSample->Action2

Figure 2: Troubleshooting decision tree for basic impurity analysis.

Frequently Asked Questions (FAQ)

Q1: Can I use "Base Deactivated" (BDS) columns instead of adding TEA? A: Yes. BDS columns are "Type B" silica, which are highly purified to remove metal ions (which increase silanol acidity) and are densely end-capped. For Amitriptyline, a modern BDS or Type B column is the minimum requirement. Old "Type A" silica will fail regardless of mobile phase.

Q2: Why does the USP method for Amitriptyline use Phosphate buffer? A: Phosphate is excellent for suppressing silanol activity because it provides high ionic strength.

  • Tip: If you cannot use TEA, increase the Phosphate buffer concentration from 20mM to 50mM . The sodium/potassium ions in the buffer will compete with Amitriptyline for the silanol sites (Cation Exchange Competition).

Q3: My retention time is shifting earlier with every injection. Why? A: This is often "Column Overload" or "Silanol Saturation."

  • If you are not using TEA, the most active silanols bind the drug permanently (or slowly). Once these sites are filled, subsequent injections interact less, eluting faster.

  • Fix: Pass a high-concentration buffer or a "regeneration" injection of high-concentration Amitriptyline to saturate sites before starting the run.

References

  • United States Pharmacopeia (USP). Monograph: Amitriptyline Hydrochloride.[4][10][11][12] USP-NF.[12] (Standard for compendial methods and impurity limits).

  • Dolan, J. W. (2002). "Tailing Peaks for Basic Compounds." LCGC North America, 20(1). (Authoritative source on silanol mechanisms).[3]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. (Seminal work on high pH and hybrid columns).

  • Waters Corporation. "Amitriptyline: Effect of pH on Peak Shape and Retention." Application Note. (Demonstrates Hybrid Particle stability at pH 10).

Sources

Technical Support Center: Troubleshooting Baseline Drift in Amitriptyline Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering baseline drift during the gradient elution of amitriptyline and its related impurities. Here, we will move beyond simple checklists to explore the underlying causes of these issues and provide robust, scientifically-grounded solutions.

FAQs: Understanding the Fundamentals of Baseline Drift

Q1: What is baseline drift, and why is it a critical problem for amitriptyline impurity profiling?

Baseline drift is the gradual, often steady, upward or downward slope of the chromatogram's baseline over the course of an analytical run.[1] In an ideal analysis, the baseline would be a perfectly flat line, representing a constant signal from the detector when only the mobile phase is passing through.

For amitriptyline impurity analysis, a drifting baseline is particularly problematic for several reasons:

  • Masking of Low-Level Impurities: Impurity profiling, as mandated by regulatory bodies, often requires the detection and quantification of impurities at very low levels (e.g., 0.1%).[2] A rising or falling baseline can obscure these small peaks, making them difficult to integrate accurately, or even impossible to detect.

  • Compromised Integration and Quantitation: Accurate quantification relies on precise peak area integration. A sloping baseline complicates the definition of a peak's start and end points, leading to inconsistent and erroneous quantitative results.[1]

  • Reduced Signal-to-Noise Ratio: Drift contributes to the overall background noise of the system. This reduces the signal-to-noise (S/N) ratio, which is a critical measure of analytical sensitivity.[3]

Essentially, a stable baseline is the foundation of a reliable and sensitive stability-indicating method, which is crucial for ensuring the safety and efficacy of pharmaceutical products like amitriptyline.[4][5]

Troubleshooting Guide: Common Causes & Step-by-Step Solutions

Baseline drift in gradient elution is rarely caused by a single factor. It is often a result of the changing mobile phase composition interacting with the entire HPLC system. The following sections break down the most common culprits and provide systematic approaches to diagnosis and resolution.

Q2: My baseline is consistently drifting upwards during the gradient. What are the most likely causes?

An upward drift is the most common form of baseline instability in reversed-phase gradient elution. The primary cause is a difference in the UV absorbance between your weak mobile phase (Solvent A, typically aqueous) and your strong mobile phase (Solvent B, typically organic).[6][7] As the gradient progresses, the concentration of the more UV-absorbent Solvent B increases, causing the detector's signal to rise.

Here is a logical workflow to diagnose and address this common issue:

start Upward Baseline Drift Observed q1 Are you using a UV-absorbing additive (e.g., TFA, Formic Acid) in only one mobile phase solvent? start->q1 sol1 SOLUTION: Add the same concentration of the additive to BOTH Solvent A and Solvent B. This balances the absorbance throughout the gradient. q1->sol1 Yes q2 Is the detection wavelength very low (< 220 nm)? q1->q2 No end Baseline Stabilized sol1->end sol2 SOLUTION: 1. Use the highest purity solvents (HPLC or LC-MS grade). 2. Consider a higher wavelength if analyte sensitivity allows. 3. Match the UV absorbance of Solvent A to Solvent B by adding a small amount of Solvent B to Solvent A. q2->sol2 Yes q3 Is the mobile phase freshly prepared and properly degassed? q2->q3 No sol2->end sol3 SOLUTION: 1. Prepare fresh mobile phase daily. 2. Degas thoroughly using an inline degasser or helium sparging. Poorly degassed solvents can form bubbles that cause drift and noise. [6] q3->sol3 No q4 Is the column properly equilibrated and conditioned? q3->q4 Yes sol3->end sol4 SOLUTION: Increase the column equilibration time between runs (at least 5-10 column volumes). A poorly equilibrated column can 'bleed' contaminants as the solvent strength increases. [16] q4->sol4 No sol4->end

Caption: A troubleshooting workflow for upward baseline drift.

Q3: I suspect my mobile phase is the problem. What is the best practice for its preparation to ensure a stable baseline?

Mobile phase preparation is one of the most critical, yet often overlooked, aspects of achieving a stable baseline.[8] Inconsistencies here are a major source of drift and reproducibility issues.

Answer:

Your suspicion is well-founded. The mobile phase is a central player in baseline stability.[9] Here's a protocol for preparing a robust mobile phase for gradient elution:

Protocol: Mobile Phase Preparation for Minimal Baseline Drift

  • Solvent Selection:

    • Always use high-purity, HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol) and reagents. Using lower-grade solvents is a false economy, as they often contain impurities that absorb UV light and contribute to drift.

    • Be aware of the UV cutoff of your solvents. Acetonitrile is generally preferred over methanol for low-wavelength detection due to its lower UV absorbance.[10]

  • Buffer/Additive Preparation:

    • If using a buffer (e.g., phosphate) or an additive (e.g., TFA), ensure it is fully dissolved in the aqueous phase before any organic solvent is added.

    • Crucial Step for Additives: If using a UV-absorbing additive like Trifluoroacetic Acid (TFA) or Formic Acid, it is essential to add the exact same concentration to both your aqueous (A) and organic (B) mobile phase reservoirs.[7] This is the most effective way to balance the absorbance profile across the entire gradient.

  • Filtration:

    • Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm membrane filter.[8] This removes particulate matter that can cause blockages and pressure fluctuations, which in turn affect the baseline.

  • Degassing:

    • Thoroughly degas the mobile phase reservoirs.[11] Dissolved gases, especially in buffered aqueous solutions, can come out of solution as the mobile phase composition changes, forming microbubbles that cause noise and drift when they pass through the detector flow cell. An inline vacuum degasser is standard on most modern HPLC systems and is highly effective.

  • Freshness and Storage:

    • Prepare buffered mobile phases fresh daily.[10] Over time, the pH can change, and microbial growth can occur, introducing contaminants.

    • Never "top off" old mobile phase with a new batch. Always use a clean reservoir and replace the entire volume to ensure consistency.[10]

Q4: How can my HPLC system hardware contribute to baseline drift?

While mobile phase is a common cause, the HPLC system itself can be a source of slow, consistent drift.

Answer:

Several hardware components can be responsible for baseline drift. Here’s how to diagnose and address them:

  • Pump and Mixer Performance:

    • Cause: Inaccurate or inconsistent mixing of Solvent A and Solvent B by the pump's proportioning valve or mixer can lead to fluctuations in the mobile phase composition reaching the detector.[12] This is especially noticeable with highly UV-absorbent additives like TFA.[13][14]

    • Diagnosis: Overlay the pressure trace with your chromatogram's baseline. If you see a correlation between pressure fluctuations and baseline wander, it could indicate a pump issue (e.g., worn seals, faulty check valves).[15]

    • Solution: Ensure pump seals and check valves are part of your regular preventative maintenance schedule.[1] If using TFA, a larger mixer volume can sometimes smooth out pulsations and improve baseline stability.

  • Column and Detector Temperature Fluctuations:

    • Cause: Both the column's retention characteristics and the detector's response can be sensitive to temperature.[16] If the column oven or the lab's ambient temperature is unstable, it can cause the baseline to drift up or down.[17]

    • Diagnosis: This is often a cause of slow, wandering drift over long analysis sequences.

    • Solution: Always use a thermostatically controlled column compartment and allow the entire system, including the detector, to fully equilibrate before starting a sequence.[18] A warm-up period of 30 minutes to an hour is often recommended.[19]

  • Detector Lamp Degradation:

    • Cause: As a UV detector's deuterium lamp ages, its energy output can decrease and become less stable, leading to increased noise and drift.[1][20]

    • Solution: Most modern HPLC software platforms have a diagnostic tool to check the lamp's energy or intensity.[15] If the energy is low or has dropped significantly from its last check, it's time to replace the lamp.

Q5: I’m analyzing amitriptyline impurities with a TFA-containing mobile phase and see a pronounced baseline drift. Is this normal, and how can I fix it?

This is a very common and specific challenge. The unique properties of Trifluoroacetic Acid (TFA) make it both useful and problematic.

Answer:

Yes, seeing a significant baseline drift with TFA in a gradient is very common, especially at low detection wavelengths (e.g., < 220 nm).[21]

The Mechanism:

TFA is a strong ion-pairing agent that improves peak shape for basic compounds like amitriptyline.[14] However, it also strongly absorbs UV light in the low UV range. The UV absorbance of a TFA solution is highly sensitive to the proportion of acetonitrile and water.[21] As the gradient runs and the acetonitrile percentage changes, the absorbance of the mobile phase changes dramatically, causing the baseline to shift.

cluster_A Start of Gradient (High Aqueous) cluster_B End of Gradient (High Organic) A_MP Mobile Phase A (e.g., 95% H2O / 5% ACN) + 0.1% TFA A_Abs TFA has a specific UV Absorbance (Abs₁) A_MP->A_Abs Gradient Gradient Elution (%B increases) A_Abs->Gradient B_MP Mobile Phase B (e.g., 5% H2O / 95% ACN) + 0.1% TFA B_Abs TFA has a different UV Absorbance (Abs₂) B_MP->B_Abs Result Result: Baseline Drift (Abs₁ → Abs₂) B_Abs->Result Gradient->B_Abs

Caption: Mechanism of TFA-induced baseline drift in gradient elution.

Mitigation Strategies for TFA-Induced Drift:

  • Optimize Detection Wavelength: The effect of TFA is wavelength-dependent. Research has shown that there is a "quasi-isosbestic point" for TFA/water/acetonitrile mixtures around 214-215 nm.[21] At this wavelength, the change in absorbance during the gradient is minimal. Setting your detector to 214 nm instead of 210 nm or 220 nm can dramatically flatten the baseline.[9][21]

  • Balance TFA in Both Solvents: As mentioned in Q3, this is the most critical step. Ensure you have precisely 0.1% (or your target concentration) of TFA in both the aqueous (A) and organic (B) mobile phase reservoirs.

  • Ensure Efficient Mixing: Pump pulsations can be amplified by TFA's high absorbance.[14] Using an efficient HPLC mixer or adjusting the mixer volume (if your system allows) can help dampen these effects and reduce baseline ripple.[13]

  • Sufficient Equilibration: Allow adequate time for the column to re-equilibrate with the initial mobile phase conditions between injections. This ensures that the TFA concentration on the stationary phase surface is consistent at the start of each run.[9]

By systematically addressing the mobile phase, hardware, and method parameters, you can effectively diagnose and solve baseline drift, leading to more accurate and reliable results in your amitriptyline impurity analysis.

Data & Protocols

Table 1: UV Cutoff of Common HPLC Solvents

The UV cutoff is the wavelength below which the solvent itself absorbs a significant amount of UV light. Using a solvent below its cutoff wavelength will result in a high-absorbance baseline and significant drift in a gradient.

SolventUV Cutoff (nm)
Water190
Acetonitrile 190
Methanol205
Tetrahydrofuran (THF)212
Trifluoroacetic Acid (0.1%)~210

Data sourced from general HPLC knowledge and supplier specifications. Acetonitrile is often the preferred organic solvent for low UV wavelength detection.[10]

Protocol: HPLC System Flush for Contamination Removal

If you suspect system contamination is causing erratic drift, a systematic flush can resolve the issue.

Objective: To remove contaminants from the pump, injector, tubing, and flow cell.

Materials:

  • Solvent A: HPLC-grade Water

  • Solvent B: HPLC-grade Isopropanol (IPA)

  • Solvent C: HPLC-grade Acetonitrile (ACN)

  • Solvent D: HPLC-grade Methanol (MeOH)

Procedure:

  • Remove the column and replace it with a union or a piece of low-dispersion tubing.

  • Place all solvent lines (A, B, C, D) into a reservoir of fresh, HPLC-grade water.

  • Purge the pump for 5-10 minutes to remove any buffers or salts.

  • Set the pump to deliver 100% water at a flow rate of 1-2 mL/min for 20 minutes.

  • Replace the water with Isopropanol (IPA). Purge the pump.

  • Run 100% IPA at 1-2 mL/min for 30 minutes. IPA is a strong solvent effective at removing many organic contaminants.

  • Sequentially flush with Methanol and Acetonitrile for 15 minutes each.

  • Finally, flush the system with the initial mobile phase of your analytical method until the baseline is stable.

  • Re-install the column and allow it to equilibrate thoroughly before starting your analysis.

References
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Shimadzu. (2025). Baseline Disturbance. [Link]

  • Hawach. (n.d.). Four of the causes of abnormal liquid chromatography baselines. [Link]

  • Scribd. (n.d.). Baseline Disturbances in HPLC with TFA. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC International. (2020). HPLC Gradient Elution – Baseline Drift. [Link]

  • Separation Science. (2023). HPLC Solutions #108: Causes of Gradient Drift. [Link]

  • LCGC International. (2024). HPLC System Optimization for Applications with Trifluoroacetic Acid. [Link]

  • Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]

  • PubMed. (2022). Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. [Link]

  • ResearchGate. (2022). The control of impurities in amitriptyline hydrochloride using a reversed-phase hybrid stationary phase. [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]

  • Waters. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2022). (PDF) Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. [Link]

  • Welch Materials. (2024). How to Distinguish Noise from Drift?. [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]

  • Chromatography Forum. (2011). What sources can cause column bleeding. [Link]

  • PMC. (n.d.). Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. [Link]

  • Shimadzu. (2025). Detector-Related Issues. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Crawford Scientific. (2021). Achieving Low Levels of GC Column Bleed. [Link]

  • YouTube. (2023). LC UV Detector Issues. [Link]

  • ResearchGate. (2023). Can column bleeding damage my MS (LC-MS)?. [Link]

Sources

Validation & Comparative

ICH Q3B impurity qualification for 10-hydroxy amitriptyline levels

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ICH Q3B Impurity Qualification for 10-Hydroxy Amitriptyline Levels Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals managing Amitriptyline Hydrochloride life-cycle management, the presence of 10-hydroxy amitriptyline (10-OH-AMI) —a degradation product and active metabolite—presents a specific regulatory challenge. Under ICH Q3B (R2), impurities exceeding the Qualification Threshold (QT) require biological safety justification.

This guide compares the two primary qualification pathways: Metabolite Bridging (Scientific Rationale) versus Empirical Toxicity Testing . We further compare analytical methodologies (HPLC-UV vs. UHPLC-MS/MS) required to support these strategies.

The Verdict: For 10-OH-AMI, Metabolite Bridging is the superior qualification strategy, leveraging the compound's status as a major human metabolite to bypass costly animal toxicology studies.

Part 1: Regulatory Framework (ICH Q3B R2)

To determine if qualification is necessary, we must first calculate the thresholds based on the Maximum Daily Dose (MDD) of Amitriptyline.

  • Drug: Amitriptyline HCl[1][2][3][4][5][6][7][8][9]

  • Maximum Daily Dose (MDD): 300 mg (Inpatient maximum)[10]

  • ICH Q3B Category: MDD > 100 mg – 2 g[10]

Table 1: Regulatory Thresholds for Amitriptyline (MDD 300 mg)

Threshold TypeICH Q3B LimitCalculated Limit (mg/day)Action Required
Reporting 0.05%0.15 mgReport in CoA if > 0.05%
Identification Lower of 0.2% or 2 mg0.6 mg (0.2%)Structurally identify if > 0.2%
Qualification Lower of 0.2% or 3 mg0.6 mg (0.2%) Justify safety if > 0.2%

Note: Since 0.2% of 300 mg is 0.6 mg (which is < 3 mg), the percentage limit applies. Any 10-OH-AMI level > 0.2% requires qualification.

Part 2: Comparison of Qualification Strategies

When 10-OH-AMI exceeds 0.2%, you have two distinct pathways for qualification.

Pathway A: Metabolite Bridging (The "Smart" Pathway)

This approach relies on the "Metabolite Privilege." ICH Q3B states that an impurity is considered qualified if its level in the drug product is adequately covered by the levels of that same compound formed as a metabolite in human safety studies.

  • Mechanism: 10-OH-AMI is formed via CYP2D6 hydroxylation of Amitriptyline.[11]

  • Data Support: Clinical pharmacokinetic data confirms 10-OH-AMI (and its isomers) circulates at significant levels in human plasma—often 5–10% of the parent drug exposure.

  • Calculation:

    • Impurity Exposure: A patient taking 300 mg Amitriptyline with 0.5% impurity ingests 1.5 mg of 10-OH-AMI directly.

    • Metabolic Exposure: The same patient metabolizes the 300 mg parent drug. If even 1% is converted to 10-OH-AMI systemically, the metabolic load is 3.0 mg .

Pathway B: Empirical Toxicity Testing (The "Hard" Pathway)

This approach treats the impurity as a novel chemical entity (NCE) requiring de novo safety data.

  • Requirement: 14-90 day general toxicity study in two species + Genotoxicity battery (Ames test + Chromosomal aberration).

  • Drawbacks: High cost ($150k+), lengthy timelines (6+ months), and ethical usage of animals.

Table 2: Strategic Comparison

FeaturePathway A: Metabolite BridgingPathway B: Empirical Toxicity
Scientific Basis Comparative BioavailabilityDe Novo Toxicology
Cost Low (Literature/PK analysis)High (>$150,000)
Timeline 2–4 Weeks6–9 Months
Risk Low (Well-documented metabolite)Moderate (Unexpected tox findings)
Recommendation Preferred Avoid (Unless Pathway A fails)
Part 3: Analytical Method Comparison

To execute Pathway A, you must accurately quantify 10-OH-AMI and distinguish it from the parent and other degradants.

Table 3: Analytical Performance Matrix

MetricMethod A: HPLC-UV (QC Standard)Method B: UHPLC-MS/MS (R&D)
Principle Isocratic Separation + UV AbsorbanceGradient Separation + Mass Spec
Sensitivity (LOQ) ~0.03% (Sufficient for Q3B)< 0.001% (Trace analysis)
Specificity Moderate (Risk of co-elution with isomers)High (Mass discrimination)
Cost/Run $

$
Use Case Routine QC Release & StabilityStructural ID & Trace Metabolite PK

Expert Insight: While MS is superior for identification, a validated HPLC-UV method is sufficient and preferred for routine Q3B monitoring of 10-OH-AMI, provided resolution between the cis- and trans- isomers and the parent peak is established.

Part 4: Detailed Experimental Protocol (Stability-Indicating HPLC)

This protocol is designed to separate Amitriptyline from 10-OH-AMI and satisfy ICH Q2(R1) validation requirements.

1. Chromatographic Conditions:

  • Column: C18 (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm packing.

  • Mobile Phase: Phosphate Buffer (pH 7.5) : Methanol (30:70 v/v).

    • Buffer Prep: Dissolve 1.42 g

      
       in 1 L water; adjust to pH 7.5 with dilute phosphoric acid.
      
  • Flow Rate: 1.2 mL/min (Isocratic).

  • Column Temp: 40°C.

  • Detection: UV at 239 nm (or 254 nm).

  • Injection Volume: 20 µL.

  • Run Time: 1.5x retention time of Amitriptyline (~20-25 mins).

2. Standard Preparation:

  • Stock A: 1.0 mg/mL Amitriptyline HCl in Methanol.

  • Stock B: 0.1 mg/mL 10-Hydroxy Amitriptyline RS in Methanol.

  • System Suitability Soln: Dilute Stock A and B with mobile phase to obtain 0.2 mg/mL Amitriptyline and 0.002 mg/mL 10-OH-AMI (representing 1.0% impurity level).

3. Procedure:

  • Equilibrate system for 30 mins.

  • Inject System Suitability Solution (x5).

    • Requirement: Resolution (Rs) > 2.0 between 10-OH-AMI and Amitriptyline; RSD < 2.0%.

  • Inject Sample Solution (Tablet extraction).

  • Calculate % Impurity:

    
    
    (Where 
    
    
    
    = Peak area of impurity in sample,
    
    
    = Peak area of impurity in standard,
    
    
    = Potency of standard)
Part 5: Visualization of Workflows
Diagram 1: ICH Q3B Qualification Decision Tree for 10-OH-AMI

QualificationTree Start Impurity: 10-OH-Amitriptyline Level > 0.2% (Qualification Threshold) CheckMetabolite Is it a significant human metabolite? Start->CheckMetabolite CompareLevels Compare Exposure: Impurity Amount vs. Metabolic Formation CheckMetabolite->CompareLevels Yes (Confirmed via Literature/PK) ToxStudies Conduct Toxicity Studies (Genotox + General Tox) CheckMetabolite->ToxStudies No (Unlikely for 10-OH-AMI) Qualified QUALIFIED (No further testing required) CompareLevels->Qualified Metabolic Exposure > Impurity Exposure CompareLevels->ToxStudies Metabolic Exposure < Impurity Exposure SafetyEval Safety Evaluation (Compare NOAEL to Impurity Intake) ToxStudies->SafetyEval SafetyEval->Qualified Safety Margins Adequate

Caption: Decision logic for qualifying 10-OH-AMI. The "Metabolite" path (blue/yellow) is the primary route, avoiding animal testing (red).

Diagram 2: Analytical Method Workflow

MethodWorkflow Sample Tablet Sample (300 mg Eq.) Extract Extraction (MeOH:Buffer 70:30) Sample->Extract Disintegrate Filter Filtration (0.45 µm PVDF) Extract->Filter Clarify HPLC HPLC Separation (C18, pH 7.5, 40°C) Filter->HPLC Inject 20 µL Detect UV Detection (239 nm) HPLC->Detect Elute Data Data Analysis (Pass if < 0.2%) Detect->Data Integrate

Caption: Step-by-step analytical workflow for quantifying 10-OH-AMI in tablet formulations.

References
  • International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products. (2006).[12] Available at: [Link]

  • Bock, J. L., et al. "Steady-state plasma concentrations of cis- and trans-10-OH amitriptyline metabolites."[13] Clinical Pharmacology & Therapeutics, 31.5 (1982): 609-616.[13] Available at: [Link]

  • United States Pharmacopeia (USP). Amitriptyline Hydrochloride Monograph.[2][3][6] USP-NF Online. (Accessed 2024). Available at: [Link]

  • Boppy, N., et al. "Stability-Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride."[14] Biomedical Chromatography, 36.10 (2022).[9] Available at: [Link]

  • European Medicines Agency (EMA). Assessment Report for Amitriptyline. (2012).[15][16] Available at: [Link]

Sources

A Senior Application Scientist’s Guide to the Cross-Validation of LC-MS versus HPLC-UV for Amitriptyline Metabolite Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the accurate quantification of drug compounds and their metabolites is the bedrock of successful pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies. Amitriptyline, a cornerstone tricyclic antidepressant, presents a classic analytical challenge due to its extensive hepatic metabolism into active and inactive forms, most notably its primary active metabolite, nortriptyline. The choice of analytical methodology to monitor these compounds is a critical decision point, balancing the need for sensitivity and specificity against practical considerations of cost, throughput, and the specific demands of the study.

This guide provides an in-depth, objective comparison of two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind the analytical choices, ensuring that the methodologies are not only robust but also self-validating and fit for their intended regulatory purpose.

The Analytical Imperative: Understanding Amitriptyline Metabolism

To select the appropriate analytical tool, we must first understand the analyte's journey in the body. Amitriptyline is extensively metabolized, primarily by cytochrome P450 enzymes in the liver. The two most significant pathways are:

  • Demethylation: CYP2C19 is the major enzyme responsible for converting amitriptyline into its active metabolite, nortriptyline.[1][2][3]

  • Hydroxylation: Both the parent drug and nortriptyline are subsequently hydroxylated by CYP2D6 to form less active metabolites, such as 10-hydroxyamitriptyline and 10-hydroxynortriptyline.[2][3][4]

Given that nortriptyline is itself a potent therapeutic agent, any robust analytical method must be able to accurately and simultaneously quantify both the parent drug and this key metabolite to provide a complete pharmacokinetic profile.[2]

Amitriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline CYP2C19 (Demethylation) Hydroxy_AMI 10-OH-Amitriptyline (Less Active) Amitriptyline->Hydroxy_AMI CYP2D6 (Hydroxylation) Hydroxy_NOR 10-OH-Nortriptyline (Less Active) Nortriptyline->Hydroxy_NOR CYP2D6 (Hydroxylation)

Caption: Simplified metabolic pathway of amitriptyline.

Core Technology Showdown: LC-MS/MS vs. HPLC-UV

The fundamental distinction between these two techniques lies in their detection mechanism, which dictates their sensitivity and specificity.

  • HPLC-UV: This technique relies on the principle that molecules absorb light at specific wavelengths. After the HPLC separates the compounds, a UV detector measures the absorbance. For tricyclic antidepressants, this is typically around 240-250 nm.[5][6] It is a robust, reliable, and cost-effective method. However, its primary limitation is specificity; any compound that co-elutes from the HPLC column and absorbs light at the same wavelength can cause interference, potentially leading to inaccurate quantification.

  • LC-MS/MS: This method couples the separation power of LC with the exquisite specificity of tandem mass spectrometry. After elution from the column, molecules are ionized, and the mass spectrometer acts as a highly specific filter. In Multiple Reaction Monitoring (MRM) mode, a specific parent ion (e.g., the molecular ion of amitriptyline) is selected, fragmented, and a specific product ion is monitored. This parent-product ion transition is a unique molecular fingerprint, virtually eliminating interferences from the sample matrix and providing unparalleled selectivity and sensitivity.[7]

Performance Characteristics: A Data-Driven Comparison

The choice of method is dictated by the required performance, which is established during method validation according to regulatory guidelines from bodies like the FDA and EMA.[8][9][10][11] The following table summarizes typical performance characteristics derived from published literature.

Validation Parameter LC-MS/MS HPLC-UV Senior Scientist's Insight
Selectivity Exceptional: Based on unique mass-to-charge (m/z) transitions, virtually eliminating matrix interference.[7]Moderate: Relies on chromatographic retention time and UV absorbance. Susceptible to co-eluting, UV-active interferences.[6]For complex biological matrices like plasma or whole blood, the selectivity of MS/MS is non-negotiable for accurate bioanalysis.
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL [12][13][14]5 - 10 ng/mL [15][16][17]LC-MS/MS is over an order of magnitude more sensitive, making it the only choice for low-dose PK studies and TDM.
Linearity Range ~0.3 - 100 ng/mL [12][14]~10 - 1000 ng/mL [12][15]Both methods offer sufficient linearity, but their ranges are tailored to different applications: low-concentration bioanalysis (LC-MS/MS) vs. high-concentration quality control (HPLC-UV).
Accuracy (% Bias) Intra- & Inter-day: Within 10.0% [12][14]Within 15% (typically 93-102%) [18]Both methods can achieve the regulatory acceptance criteria (±15%), but LC-MS/MS often demonstrates tighter control due to fewer interferences.
Precision (%RSD) Intra- & Inter-day: < 10.0% [12][14]< 15% [5][12]Similar to accuracy, both are capable of meeting regulatory standards, with LC-MS/MS often showing superior precision.
Sample Volume 0.1 - 0.2 mL Plasma [12][14]0.5 - 2 mL Plasma [5][18]The higher sensitivity of LC-MS/MS allows for the use of significantly smaller sample volumes, which is critical in studies with limited sample availability (e.g., pediatric or small animal studies).
Run Time Very Fast (1.2 - 5 min) [7][12]Moderate (10 - 20 min) The speed of modern UPLC systems paired with MS/MS detectors allows for much higher throughput, a key advantage for large clinical trials.
Cost & Complexity High: Requires significant capital investment and specialized operator expertise.Low: Instrumentation is less expensive and more accessible for routine laboratory use.HPLC-UV is a cost-effective solution for applications where its performance is sufficient, such as analyzing pharmaceutical formulations.[12]

Experimental Workflows: A Practical Protocol Comparison

A self-validating protocol requires meticulous attention to each step, from sample collection to final data analysis. The primary difference in the workflows below lies in the detection, but the sample preparation is equally critical for success.

Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike Internal Standard (IS) Sample->Spike Extraction 3. Sample Extraction (SPE or LLE) Spike->Extraction Inject 4. Injection Extraction->Inject LC 5. LC Separation (e.g., C18 Column) Inject->LC Detect 6. Detection (MS/MS or UV) LC->Detect Integration 7. Peak Integration Detect->Integration Curve 8. Calibration Curve Generation Integration->Curve Quant 9. Concentration Calculation Curve->Quant

Caption: General bioanalytical workflow for amitriptyline analysis.

Protocol 1: High-Sensitivity LC-MS/MS Method

This protocol is optimized for quantifying low ng/mL concentrations of amitriptyline and nortriptyline in human plasma, suitable for pharmacokinetic studies.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE provides superior cleanup compared to liquid-liquid extraction (LLE), removing phospholipids and other matrix components that can cause ion suppression in the MS source. Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for extracting tricyclic antidepressants.[12][19]

    • Steps:

      • Pipette 0.2 mL of plasma into a microcentrifuge tube.[12]

      • Add the internal standard (e.g., Doxepin or a deuterated version of amitriptyline).

      • Pre-treat the sample by adding 0.2 mL of 4% phosphoric acid to dissociate drugs from plasma proteins.

      • Condition an Oasis™ HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

      • Elute the analytes with 1 mL of methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • Chromatographic Conditions (UPLC):

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.[12]

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile. A typical gradient runs from 10% B to 90% B over 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Run Time: Approximately 1.2 - 2.0 minutes.[12]

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Example Transitions:

      • Amitriptyline: Precursor Ion (Q1) m/z 278.2 → Product Ion (Q3) m/z 91.1

      • Nortriptyline: Precursor Ion (Q1) m/z 264.2 → Product Ion (Q3) m/z 91.1

Protocol 2: Robust HPLC-UV Method

This protocol is suitable for quantifying higher concentrations (e.g., >10 ng/mL) and is often used in toxicology or for quality control of pharmaceutical preparations.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Rationale: LLE is a cost-effective and established method. For HPLC-UV, where matrix effects are less complex than ion suppression, it can provide sufficient cleanup. Recoveries for TCAs with LLE typically range from 60% to 100%.[5]

    • Steps:

      • Pipette 1 mL of plasma into a glass tube.

      • Add the internal standard (e.g., Imipramine).[20]

      • Alkalinize the sample by adding 1 mL of 1N NaOH to ensure the analytes are in their non-ionized, extractable form.

      • Add 5 mL of an organic solvent mixture (e.g., Hexane/Isoamyl alcohol, 99:1 v/v) and vortex for 2 minutes.[5]

      • Centrifuge at 3000 rpm for 10 minutes.

      • Transfer the upper organic layer to a clean tube containing 200 µL of 0.05% phosphoric acid (back-extraction step).

      • Vortex and centrifuge again.

      • Aspirate and discard the organic layer. Inject 50 µL of the remaining aqueous acid phase.

  • Chromatographic Conditions (HPLC):

    • System: Standard HPLC system.

    • Column: A C18 or CN-bonded column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate), often in a 94:6 v/v ratio.[15][20]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.[6]

Cross-Validation: Bridging the Methodological Gap

In long-term clinical studies or when methods are transferred between laboratories, it may be necessary to switch from HPLC-UV to LC-MS/MS or vice versa. In such cases, cross-validation is mandated by regulatory bodies to ensure the data remains consistent and reliable.[9][10][21]

Cross-validation involves analyzing the same set of quality control (QC) samples with both the original (reference) and the new method. The results are then statistically compared to ensure there is no significant difference in the quantitative data produced. This process provides documented evidence that the methods are interchangeable for the purposes of the study, maintaining the integrity of the overall dataset.

Conclusion: Selecting the Right Tool for the Job

The decision to use LC-MS/MS or HPLC-UV for the analysis of amitriptyline and its metabolites is not a matter of one being universally superior, but rather which is fit for the specific scientific question being asked.

  • LC-MS/MS is the undisputed gold standard for bioanalysis in complex matrices. Its superior sensitivity and selectivity are essential for pharmacokinetic and therapeutic drug monitoring studies where low concentrations must be measured accurately.[12]

  • HPLC-UV remains a robust, reliable, and cost-effective tool for higher concentration applications. It is well-suited for quality control in pharmaceutical manufacturing or for toxicological screenings where analyte concentrations are expected to be high.[12]

For researchers and drug development professionals, a thorough understanding of both the analytical requirements of the study and the performance capabilities of each technique is paramount. This knowledge, guided by established regulatory principles of method validation, ensures the generation of high-quality, defensible data from discovery through to clinical application.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Updated 2015 Jun 03]. Available from: [Link]

  • Thapa, P., et al. Amitriptyline. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. [Updated 2023 Jul 18]. Available from: [Link]

  • Cheng, Y. F., et al. Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies. 1997;20(15):2461-2475.
  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Updated 2025 Dec 26]. Available from: [Link]

  • PharmGKB. Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. Available from: [Link]

  • Highley, M. S., et al. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis. 2012;4(8):853-856.
  • AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Updated 2025 Feb 06]. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Updated 2011 Jul 21]. Available from: [Link]

  • PharmGKB. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Available from: [Link]

  • Eugenomic. Amitriptyline / nortriptyline. [Updated 2017 Sep 06]. Available from: [Link]

  • Fazio, A., et al. Tricyclic Antidepressants Analysis by Liquid Chromatography.
  • Scribd. Amitriptyline is readily absorbed from the gastrointestinal tract, peak plasma concentrations occurring within about 6 hours aft. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Updated 2012 Feb 15]. Available from: [Link]

  • Zarei, M. M., et al. Extraction and determination of tricyclic antidepressants in real samples using air-dispersed liquid-liquid microextraction prior to gas chromatography and flame ionization detection.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Updated 2020 Apr 29]. Available from: [Link]

  • Kudo, K., et al. Selective Determination of Amitriptyline and Nortriptyline in Human Plasma by HPLC with Ultraviolet and Particle Beam Mass Spectrometry. Journal of Analytical Toxicology. 1997;21(3):185-189.
  • Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • Kudo, K., et al. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry. Journal of Analytical Toxicology. 1997;21(3):185-9.
  • European Medicines Agency. Draft Guideline on bioanalytical method validation. [Updated 2009 Nov 19]. Available from: [Link]

  • Sharma, P., et al. Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. 2012;4(3):1117-1131.
  • Kudo, K., et al. Selective Determination of Amitriptyline and Nortriptyline in Human Plasma by HPLC with Ultraviolet and Particle Beam Mass Spectrometry. Journal of Analytical Toxicology. 1997;21(3):185-189.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Updated 2024 Jun 12]. Available from: [Link]

  • de Oliveira, A. C. L., et al. Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD). Journal of the Brazilian Chemical Society. 2023;34.
  • Li, H., et al. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison. Journal of Pharmaceutical and Biomedical Analysis. 2010;53(3):720-4.
  • Ravinder, M., et al. Quantitative Determination of Amitriptyline and Its Metabolite in Rat Plasma by Liquid Chromatography-tandem Mass Spectrometry.
  • Liu, M., et al. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. 2010;53(3):714-9.
  • Kudo, K., et al. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry. Kyushu University. 1997.
  • Wang, J., et al. Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine. Bioanalysis. 2016;8(14):1453-71.
  • eGrove. LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Available from: [Link]

  • Waters. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Available from: [Link]

  • Waters. Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Available from: [Link]

  • Miljković, B. M., et al. Solid-Phase Extraction and High Performance Liquid Chromatographic Determination of Amitriptyline and Nortriptyline in Human Plasma. Scilit. 2003.
  • Encyclopedia.pub. Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. [Updated 2024 Mar 04]. Available from: [Link]

  • ResearchGate. Solid-phase extraction with HPLC-DAD selective detection of amitriptyline and nortriptyline in human breast milk. [Updated 2025 Aug 05]. Available from: [Link]

  • Garland, W. A., et al. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS). Clinical Pharmacology & Therapeutics. 1979;25(6):844-56.
  • de-Almeida, T. R., et al. Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. SciSpace. 2008.
  • Martínez, M. A., et al. A Comparative Solid-Phase Extraction Study for the Simultaneous Determination of Fiuoxetine, Amitriptyline, Nortriptyline. Journal of Analytical Toxicology. 2001;25(4):298-304.

Sources

Technical Guide: USP vs. EP Method Comparison for Amitriptyline Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Divergence

In the impurity profiling of Amitriptyline Hydrochloride, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) (Ph. Eur.) have historically taken divergent paths that reflect a fundamental chromatographic challenge: analyzing basic tricyclic amines.

The USP approach (specifically the modern Tablet monograph) utilizes a High-pH Methanol system on a standard C18 ligand, relying on alkaline buffering (pH 7.7) to suppress silanol ionization and improve peak shape. In contrast, the EP method employs a Neutral-pH Acetonitrile system on a Polar-Embedded stationary phase.

The Verdict: The EP method offers superior selectivity for the critical separation of Cyclobenzaprine (Impurity B) from Amitriptyline, a separation that is often challenging on standard C18 columns due to the structural similarity (a single double-bond difference). Researchers prioritizing the detection of oxidative degradants (Dibenzosuberone) and process-related impurities (Cyclobenzaprine) should favor the EP conditions.

Regulatory Landscape & Impurity Mapping[1]

Before comparing the methods, it is critical to establish a "Rosetta Stone" for the impurities, as the pharmacopeias use different nomenclatures for the same chemical entities.

Table 1: Impurity Cross-Reference Guide
Chemical NameStructure KeyUSP DesignationEP DesignationCAS Registry No.[1]
Amitriptyline APIAmitriptyline HCl RSAmitriptyline549-18-8
Dibenzosuberone Ketone analogRelated Compound AImpurity A 1210-35-1
Cyclobenzaprine Double-bond analogNot explicitly RCImpurity B 6202-23-9
Nortriptyline Demethylated metaboliteNortriptyline HCl RSImpurity C 894-71-3
Hydroxy-Amitriptyline Hydroxylated analogRelated Compound BImpurity D 1159-03-1
Impurity F Hydroxy-propylidene--Impurity F 1159-82-6

Note: USP "Related Compound B" corresponds to EP "Impurity D". Do not confuse this with EP "Impurity B" (Cyclobenzaprine).

Methodological Deep Dive: Side-by-Side Comparison

The following data compares the Organic Impurities (USP) and Related Substances (EP) methods. Note that the USP Assay method (pH 2.5) is distinct and not recommended for comprehensive impurity profiling due to poor resolution of basic degradants.

Table 2: Chromatographic Conditions[5]
ParameterUSP (Tablets - Organic Impurities)EP (Related Substances)
Stationary Phase L1 (C18) Polar-Embedded Octadecylsilyl (C18)
Column Dimensions Typical: 4.6 mm × 250 mm, 5 µm4.6 mm × 150 mm, 5 µm
Mobile Phase Methanol : Phosphate Buffer (70:30)Acetonitrile : Phosphate Buffer (35:65)
Buffer Composition Dibasic Sodium Phosphate, pH 7.7 Dipotassium Hydrogen Phosphate, pH 7.0
Flow Rate 1.5 - 2.0 mL/min (Adjust for retention)1.2 mL/min
Detection UV @ 254 nmUV @ 220 nm
Run Time NLT 1.5x Retention of API3x Retention of API
Critical Resolution N/A (General Tailing Requirements)> 2.0 between Impurity B and Amitriptyline
Mechanistic Analysis[5]
1. The "Polar-Embedded" Requirement (EP)

The EP method explicitly calls for a "polar-embedded" group (e.g., amide or carbamate embedded in the alkyl chain).

  • Why? Basic amines like Amitriptyline interact strongly with residual silanols on the silica surface of standard C18 columns, leading to severe peak tailing. Polar-embedded groups shield these silanols and provide a unique selectivity that separates the Cyclobenzaprine (Impurity B) peak from the main peak. Standard L1 columns often co-elute this pair.

2. The pH Strategy (USP vs. EP)
  • USP (pH 7.7): By operating above pH 7, the method suppresses the ionization of the silica surface (pKa ~7), reducing secondary interactions. However, it approaches the stability limit of traditional silica columns.

  • EP (pH 7.0): Uses a neutral pH which is safer for column longevity but relies on the specialized stationary phase ligand to manage peak shape.

Experimental Protocol: The EP "Related Substances" Workflow

This protocol is designed to be self-validating , ensuring system suitability before sample analysis.

Reagents
  • Acetonitrile: HPLC Grade.

  • Buffer Salt: Dipotassium hydrogen phosphate (

    
    ).[2]
    
  • pH Adjuster: Phosphoric Acid (85%).

  • Water: Milli-Q or equivalent (18.2 MΩ).

Step-by-Step Methodology
  • Buffer Preparation:

    • Dissolve 5.23 g of Dipotassium hydrogen phosphate in 1000 mL of water.

    • Adjust pH to 7.0 ± 0.1 using Phosphoric Acid.[3] Crucial: Do not over-acidify and back-titrate; this alters ionic strength.

    • Filter through a 0.45 µm membrane.[4]

  • Mobile Phase Generation:

    • Mix 35 volumes of Acetonitrile with 65 volumes of Buffer.[2][3][5]

    • Degas via sonication (10 mins) or vacuum filtration.

  • System Equilibration:

    • Install a Polar-Embedded C18 column (e.g., Waters SymmetryShield RP18 or Agilent ZORBAX Bonus-RP).

    • Flush with Mobile Phase at 1.2 mL/min for 45 minutes.

    • Check: Monitor baseline stability at 220 nm.

  • Standard Preparation (System Suitability Solution):

    • Prepare a solution containing 0.1 mg/mL of Amitriptyline HCl and 0.01 mg/mL of Cyclobenzaprine HCl (Impurity B) and Dibenzosuberone (Impurity A).

    • Note: If specific impurity standards are unavailable, spike Amitriptyline with trace Cyclobenzaprine to verify resolution.

  • Execution & Validation:

    • Inject 10 µL of the System Suitability Solution.[2]

    • Acceptance Criteria:

      • Resolution (Rs): > 2.0 between Impurity B (elutes first) and Amitriptyline.

      • Symmetry Factor: 0.8 – 1.5 for the Amitriptyline peak.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic tree assists in selecting the correct method based on the specific impurities of interest.

DecisionMatrix Start Start: Amitriptyline Impurity Profiling Goal What is the primary analytical goal? Start->Goal ProcessImp Detect Process Impurities (Cyclobenzaprine/Dibenzosuberone) Goal->ProcessImp Synthesis Control DegradantImp Detect General Degradants (Nortriptyline/Hydroxy-derivatives) Goal->DegradantImp Stability Study EP_Method Select EP Method (Polar-Embedded Col, pH 7.0) ProcessImp->EP_Method USP_Method Select USP Method (Standard C18, pH 7.7) DegradantImp->USP_Method CriticalSep Critical Pair: Cyclobenzaprine vs Amitriptyline EP_Method->CriticalSep Resolves USP_Method->CriticalSep May Co-elute

Caption: Decision matrix for selecting between USP and EP methods based on target impurity profile.

Diagram 2: EP Method Workflow & System Suitability

The flow of the EP method emphasizing the critical resolution check.

EPWorkflow Prep Buffer Prep (K2HPO4, pH 7.0) Column Column Selection Polar-Embedded C18 Prep->Column SST System Suitability Inject Impurity Mix Column->SST Check Check Resolution Imp B vs API > 2.0 SST->Check Fail Fail: Check pH or Column Age Check->Fail No Pass Pass: Proceed to Sample Check->Pass Yes

Caption: Operational workflow for the European Pharmacopoeia (EP) Amitriptyline Related Substances method.

References

  • United States Pharmacopeia (USP). Amitriptyline Hydrochloride Tablets: Organic Impurities.[4][5][6][7] USP-NF 2025, Issue 1. (Accessed via USP-NF Online).

  • European Directorate for the Quality of Medicines (EDQM). Amitriptyline Hydrochloride: Related Substances. European Pharmacopoeia (Ph.[8][2][6] Eur.) 11th Edition, Monograph 0464.

  • Vella, J., et al. "Implications of mobile phase composition and pH on the chromatographic separation of amitriptyline and its metabolite nortriptyline." Asian Journal of Pharmaceutical and Clinical Research, Vol 7, Issue 3, 2014.

  • Agilent Technologies. "Analysis of Tricyclic Antidepressants using Agilent ZORBAX Bonus-RP." Application Note 5988-4266EN.

  • Sigma-Aldrich. "Amitriptyline Related Compound B USP Reference Standard." (Confirming identity as EP Impurity D).

Sources

Safety Operating Guide

10-Hydroxy Amitriptyline Oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

10-Hydroxy Amitriptyline Oxalate: Comprehensive Handling and RCRA-Compliant Disposal Guide

As a primary active metabolite of the tricyclic antidepressant (TCA) amitriptyline, 10-Hydroxy Amitriptyline is frequently utilized as an analytical standard in drug metabolism and pharmacokinetic (DMPK) studies[1]. While highly valuable for forensic toxicology and drug development, its oxalate salt exhibits potent pharmacological activity and severe aquatic toxicity[2][3]. As a Senior Application Scientist, I have structured this guide to provide researchers and operational managers with a self-validating, causality-driven protocol for the safe handling and legal disposal of this compound.

Improper disposal of TCA metabolites not only poses severe environmental hazards but also exposes research facilities to significant regulatory penalties under federal law[4].

Regulatory Directives: The "No Sewering" Mandate

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) implemented the 2019 Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , which fundamentally altered how healthcare and research facilities must handle pharmaceutical waste[4][5].

The Mechanistic Rationale for the Ban: The EPA strictly prohibits the sewering (drain disposal) of hazardous waste pharmaceuticals. TCAs and their metabolites possess robust, lipophilic dibenzocycloheptene ring systems that are notoriously recalcitrant to conventional municipal wastewater treatment[4]. Because standard filtration systems cannot effectively degrade these unique chemical structures, sewered TCA metabolites pass directly into the water supply[4]. Once in the environment, they bioaccumulate, leading to prolonged endocrine disruption, altered neurotransmitter function, and severe toxicity in aquatic life[2]. Therefore, all waste streams containing this compound—whether aqueous solutions, organic extracts, or solid powders—must be captured and destroyed via thermal incineration[6].

Hazard Profiling & Physicochemical Data

Before initiating any disposal protocol, laboratory personnel must understand the compound's physical and toxicological parameters to select appropriate Personal Protective Equipment (PPE) and containment vessels.

ParameterValue / Description
Chemical Name This compound
Molecular Formula C₂₀H₂₃NO • C₂H₂O₄[7]
Molecular Weight 383.45 g/mol (293.41 base + 90.04 oxalate)[3][7]
Physical State Solid (Crystalline Powder)[8][9]
Primary GHS Hazards H302: Harmful if swallowed[3][10]H319: Causes serious eye irritation[2]H410: Very toxic to aquatic life with long-lasting effects[2]
Target System Toxicity Central Nervous System (CNS) depression, Cardiotoxicity (arrhythmias)[1][11]

Standard Operating Procedure (SOP): RCRA-Compliant Disposal Workflow

This protocol establishes a self-validating chain of custody, ensuring that waste is securely contained from the point of generation to final destruction.

Step 1: Waste Segregation at the Source

  • Action: Separate this compound waste from general laboratory refuse and non-hazardous chemical waste immediately upon generation.

  • Causality: Commingling hazardous pharmaceutical waste with non-hazardous waste legally classifies the entire volume as hazardous under RCRA. Strict segregation minimizes the facility's total hazardous waste mass, which is critical for maintaining Conditionally Exempt or Small Quantity Generator (SQG) status[5][12].

Step 2: Primary Containerization

  • Action: Collect solid waste (e.g., expired powder, contaminated weighing boats, pipette tips) and liquid waste (e.g., HPLC effluent, extraction solvents) in separate, chemically compatible, sealable containers (e.g., High-Density Polyethylene [HDPE] or amber glass).

  • Causality: Liquid and solid waste require different incineration parameters at the Treatment, Storage, and Disposal Facility (TSDF). Using hermetically sealed containers prevents the aerosolization of toxic dust and the volatilization of contaminated solvent fumes[9].

Step 3: SAA Storage and Labeling

  • Action: Attach a compliant "Hazardous Waste - Toxic" label to the container the moment the first drop or grain of waste is introduced. Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Causality: EPA and OSHA regulations mandate that SAAs remain under the control of the operator generating the waste. This prevents unauthorized mixing of incompatible chemicals and ensures immediate hazard identification in the event of a laboratory fire or emergency[9].

Step 4: TSDF Transfer and Thermal Destruction

  • Action: Once the SAA container reaches its volume limit, transfer it to the facility's Central Accumulation Area. Contract a licensed hazardous waste vendor to transport the material to a RCRA-permitted TSDF for high-temperature incineration[6].

  • Causality: High-temperature incineration (>1,000°C) is the only scientifically validated destruction method for TCAs. The extreme heat completely oxidizes the carbon-nitrogen bonds and the stable tricyclic ring system, converting the toxic metabolite into harmless elemental gases (CO₂, H₂O, and NOₓ), thereby eliminating the risk of environmental persistence[6].

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aquatic contamination and inhalation exposure.

  • Isolate the Area: Evacuate non-essential personnel and don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles)[13].

  • Solid Spills (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the fine crystalline powder, creating a severe inhalation hazard[9]. Instead, use a HEPA-filtered vacuum or gently cover the spill with damp, inert absorbent pads to wet the powder before collection[13].

  • Liquid Spills (Solutions): Surround the spill with inert absorbent material (e.g., vermiculite or sand) to prevent the liquid from reaching floor drains (enforcing the "No Sewering" rule)[2][13].

  • Decontamination: Wash the affected surface with a suitable detergent and water. Critical: All rinsate and cleaning materials must be collected and disposed of as hazardous waste due to the compound's H410 (aquatic toxicity) classification[2][9].

Process Visualization: Disposal Decision Matrix

G A 10-Hydroxy Amitriptyline Oxalate Waste Generated B Waste State? A->B C Liquid Waste (Aqueous/Organic Solvents) B->C Liquid D Solid Waste (Powder/Contaminated PPE) B->D Solid E NO SEWERING (EPA 40 CFR 266 Subpart P) C->E F Collect in Compatible Sealed Container D->F E->F G Attach RCRA Hazardous Waste Label F->G H Store in Satellite Accumulation Area (SAA) G->H I Transfer to RCRA-Permitted TSDF for Incineration H->I

Figure 1: this compound RCRA-compliant disposal workflow.

References

  • Update on pharmaceutical waste disposal regulations - Ovid. Retrieved from [Link]

  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose - US EPA. Retrieved from[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals - Regulations.gov. Retrieved from[Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. Retrieved from[Link]

  • This compound Product Details - Topbatt Chemical Co., Ltd. Retrieved from[Link]

  • Safety Data Sheet: Amitriptyline hydrochloride, 98% - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Amitriptyline | C20H23N | CID 2160 - PubChem - NIH. Retrieved from [Link]

  • 8 - Safety data sheet (Amitriptyline hydrochloride) - CPAchem. Retrieved from [Link]

  • Safety Data Sheet Amitriptyline hydrochloride - MetaSci. Retrieved from [Link]

  • Amitriptyline hydrochloride (UK PID) - Inchem.org. Retrieved from[Link]

  • 10-Hydroxyamitriptyline | C20H23NO | CID 155720 - PubChem - NIH. Retrieved from[Link]

  • Amitriptyline 10 mg Film-Coated Tablets - Summary of Product Characteristics (SmPC) - Medicines.org.uk. Retrieved from [Link]

Sources

Personal protective equipment for handling 10-Hydroxy Amitriptyline Oxalate

[1][2]

Executive Summary & Risk Profile

10-Hydroxy Amitriptyline Oxalate (CAS: N/A for specific salt, Parent CAS: 549-18-8) is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) Amitriptyline.[1][2] In a research setting, it is primarily used as a reference standard.[1]

Crucial Safety Distinction: While often handled in milligram quantities, this compound must be treated with the same high-potency precautions as the parent API (Active Pharmaceutical Ingredient).[2] The addition of the Oxalate counter-ion increases the compound's polarity and potential acidity in solution, but the primary risks remain cardiotoxicity (sodium channel blockade) and reproductive toxicity .[2]

Hazard Identification Table
Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowed.[1][2][3][4][5][6]Blockade of fast sodium channels in cardiac myocytes; anticholinergic effects.[1]
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[3][5][6]TCAs cross the placental barrier; caution is mandatory.
STOT - Single Exp. H370 Causes damage to organs (Cardiovascular, CNS).[1]Arrhythmogenic potential even at low doses if systemically absorbed.[1]
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[1][3][5][6]Bioaccumulation in aquatic organisms; strict non-release policy.[1]

Hierarchy of Exposure Control

Safety is not achieved by PPE alone.[1] For potent compounds (OEB 3/4), we utilize a cascading defense strategy.

ExposureControlcluster_actionOperational RealityElimination1. ELIMINATION(Not possible for Reference Standards)Engineering2. ENGINEERING CONTROLS(Primary Barrier: Fume Hood / Isolator)Elimination->Engineering If unavoidableAdmin3. ADMINISTRATIVE CONTROLS(SOPs, Training, Access Restriction)Engineering->Admin SupportsPPE4. PPE(Last Line of Defense)Admin->PPE Enforces

Caption: The Hierarchy of Controls applied to potent reference standards. PPE is the final, not the first, barrier.[2]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The oxalate salt form is a solid powder.[1] The primary risk vector is inhalation of fugitive dust during weighing and dermal absorption if solubilized.

Body AreaStandard Protocol (Closed Vials)High-Risk Protocol (Open Weighing/Solubilization)Technical Justification
Respiratory None (if in Fume Hood)N95 or P100 (if outside hood - Emergency only)While the Fume Hood is primary, a respirator provides redundancy against unseen aerosol generation during static discharge.[1][2]
Dermal (Hands) Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: The oxalate salt is polar.[2] Double gloving creates a sacrificial outer layer and allows immediate shedding if contaminated.[1]
Ocular Safety Glasses with Side ShieldsChemical Goggles Prevent contact with the mucus membranes of the eye, a rapid absorption route for soluble salts.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat/Sleeves Disposable Tyvek prevents retention of potent dust in fabric fibers, reducing cross-contamination outside the lab.[2]

Operational Protocols

A. Weighing & Solubilization (The Critical Step)

Context: Reference standards often suffer from static cling, causing "jumping" of powder.[2]

  • Engineering Setup:

    • Perform ALL manipulations inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[1]

    • Verify face velocity is between 0.3 – 0.5 m/s .[1]

  • Static Control:

    • Use an anti-static gun or ionizer bar on the vial and spatula before opening. This prevents the oxalate powder from dispersing upon opening the septum.

  • Solvent Selection:

    • This compound is soluble in Methanol and DMSO .[1]

    • Note: DMSO enhances skin permeability.[1] If dissolving in DMSO, double gloving is non-negotiable as the solvent acts as a carrier, dragging the toxin through the skin barrier.[2]

  • Transfer:

    • Never weigh directly onto the balance pan. Use a tared weighing boat or volumetric flask.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before returning it to storage.

B. Storage & Stability[1]
  • Temperature: -20°C (Freezer).

  • Hygroscopicity: Oxalate salts can be hygroscopic.[1] Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation, which degrades the standard.

Emergency Response: Spill Management

Core Directive: Do not attempt to clean a powder spill by dry sweeping.[1][2] This generates toxic aerosols.[1]

SpillResponseStartSPILL DETECTEDAssessAssess Volume & Form(Liquid vs. Powder)Start->AssessPowderPOWDER SPILLAssess->PowderLiquidLIQUID SPILLAssess->LiquidCoverGently Cover withChemo-Pad or Wet Paper TowelPowder->CoverDissolveAllow liquid topermeate powder (Do not spray)Cover->DissolveCollectCollect into HazardousWaste Bag (Seal Twice)Dissolve->CollectAbsorbApply Absorbent Dams(Vermiculite/Pads)Liquid->AbsorbAbsorb->CollectCleanWash Area with Soap & Water(Repeat 3x)Collect->CleanReportReport to EHSClean->Report

Caption: Decision tree for managing spills of potent pharmacological agents. Wet-wiping is critical for powders.[1][2]

Decontamination Procedure[1][7][8][9][10][11]
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][3]

  • PPE Up: Don Tyvek gown, double gloves, and N95/P100 respirator.[1][2]

  • Neutralization: There is no specific chemical neutralizer for Amitriptyline.[1] Physical removal is the goal.[1]

  • Wash: Clean the surface with a detergent solution (e.g., Alconox) followed by water.[1] Do not use bleach (Sodium Hypochlorite) initially, as it may react with the amine to form chloramines; use standard surfactants first.

Disposal & Environmental Compliance

Global Harmonized System (GHS) Requirement: P501[1][2]

  • Solid Waste: All vials, weighing boats, and contaminated gloves must be disposed of as Hazardous Chemical Waste tagged for Incineration .[2]

  • Liquid Waste: Solvent solutions must be segregated into "Halogenated" or "Non-Halogenated" waste streams (depending on solvent) and tagged with "Contains Toxic API."[1]

  • Drain Disposal: STRICTLY PROHIBITED. This compound is H410 (Very toxic to aquatic life).[1][6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2160, Amitriptyline. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: Amitriptyline hydrochloride.[1] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxy Amitriptyline Oxalate
Reactant of Route 2
10-Hydroxy Amitriptyline Oxalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.